3-ethyl-2-methyl-1H-indole
Description
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Structure
3D Structure
Properties
CAS No. |
35246-18-5 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
UTFUFZSBOJRSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Dynamics and Handling Protocols for 3-Ethyl-2-methyl-1H-indole in Organic Solvents
Executive Summary
3-Ethyl-2-methyl-1H-indole (3-EMI) is a sterically hindered, highly lipophilic indole derivative utilized as a core scaffold in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, mastering the solubility profile of 3-EMI is not merely a matter of formulation—it is a prerequisite for ensuring reaction homogeneity, accurate biological assay dosing, and preventing oxidative degradation. This whitepaper provides an authoritative guide on the solubility mechanics, quantitative solvent profiles, and validated handling protocols for 3-EMI.
Structural Determinants of Solubility: The Causality of Solvation
To predict and manipulate the solubility of 3-EMI, one must analyze its molecular architecture. The compound consists of a pyrrole-fused benzene ring (the indole core) substituted with a methyl group at the C2 position and an ethyl group at the C3 position.
-
Hydrophobic Effect: The addition of the 2-methyl and 3-ethyl groups significantly increases the lipophilicity (logP) of the molecule compared to unsubstituted indole. This extensive hydrocarbon surface area disrupts the hydrogen-bond network of water, rendering the compound virtually insoluble in aqueous media.
-
Hydrogen Bonding: The N-H group at the 1-position acts as a weak hydrogen bond donor. Consequently, 3-EMI exhibits maximal solubility in polar aprotic solvents that can act as strong hydrogen bond acceptors (e.g., DMSO, DMF) without requiring the indole to act as an acceptor itself.
This structural causality explains why the solubility of substituted indoles universally follows the polarity and H-bond acceptor capacity of the solvent system, as demonstrated in related thermodynamic models (1)[1].
Quantitative Solubility Profile in Organic Solvents
While exact empirical solubility limits for 3-EMI can vary based on crystalline form and purity, its behavior closely mirrors related dialkyl and substituted indoles. Table 1 synthesizes the expected solubility parameters across standard laboratory solvents.
Table 1: Estimated Solubility Profile of 3-Ethyl-2-methyl-1H-indole at 25°C
| Solvent | Solvent Class | Estimated Solubility | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >30 mg/mL | Strong dipole-dipole interactions; excellent H-bond acceptor for the indole N-H. |
| Dimethylformamide (DMF) | Polar Aprotic | >30 mg/mL | Similar to DMSO; highly effective at solvating the lipophilic core. |
| Ethyl Acetate | Polar Aprotic | >30 mg/mL | High affinity for the hydrophobic 2-methyl/3-ethyl substituents. |
| Ethanol / Methanol | Polar Protic | 10 - 20 mg/mL | Moderate solubility; limited by the solvent's own strong intermolecular H-bond networks. |
| Dichloromethane (DCM) | Non-polar / Halogenated | >20 mg/mL | Excellent solvation of the aromatic and alkyl hydrocarbon regions. |
| Aqueous Buffers (PBS/Water) | Polar Protic | <0.1 mg/mL | Poor solvation due to the dominant hydrophobic effect of the C2/C3 alkyl groups. |
Note: For maximum solubility in biological applications, 3-EMI should first be dissolved in a polar aprotic solvent (DMSO or DMF) before dilution into aqueous buffers, a standard practice for lipophilic indoles (2)[2].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate built-in checks to ensure data integrity.
Protocol A: Determination of Equilibrium Solubility (Isothermal Saturation Method)
This protocol ensures that the thermodynamic solubility limit is accurately measured without supersaturation artifacts.
-
Solvent Preparation: Dispense 1.0 mL of the target organic solvent (e.g., ethanol, ethyl acetate) into a 2.0 mL amber glass HPLC vial.
-
Saturation: Incrementally add solid 3-EMI to the vial until a visible suspension remains, indicating that the saturation point has been exceeded.
-
Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant.
-
Quantification: Dilute the supernatant volumetrically with the mobile phase and analyze via HPLC-UV (detection at ~280 nm). Compare the peak area against a pre-established calibration curve of 3-EMI to determine the exact concentration.
Protocol B: Preparation of Aqueous Assay Stocks (Solubility Switching)
Direct addition of 3-EMI to water results in immediate precipitation. This protocol uses a "solubility switch" technique.
-
Primary Stock Generation: Dissolve 3-EMI in anhydrous DMSO to a concentration of 10 to 30 mg/mL.
-
Inert Gas Purging (Critical Step): 2,3-dialkylindoles are highly susceptible to autoxidation. Purge the DMSO stock with Nitrogen (
) or Argon (Ar) gas for 5 minutes to displace dissolved oxygen. -
Aqueous Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS, pH 7.4), add the DMSO stock dropwise. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in downstream cellular assays.
-
Time-Point Constraint: Use the resulting aqueous solution immediately. Do not store for more than 24 hours, as the metastable solution will eventually precipitate or degrade[2].
Stability and Autoxidation Concerns
A critical, often overlooked aspect of handling 2,3-disubstituted indoles is their chemical stability in solution. Under aerobic conditions, 2-methyl-3-ethylindole undergoes spontaneous autoxidation. The reaction typically proceeds via a 3-hydroperoxyindolenine intermediate, ultimately leading to the formation of oxidized dimers or ring-cleaved products (3)[3]. This degradation is accelerated in polar solvents exposed to light and ambient air. Therefore, the inert gas purging step detailed in Protocol B is not merely a recommendation; it is a strict requirement for maintaining the scientific integrity of the compound during prolonged studies.
Visualization: Solvation and Assay Preparation Workflow
The following diagram maps the logical progression from solid compound to biological assay, emphasizing the critical autoxidation prevention steps.
Workflow for 3-EMI solution preparation, highlighting critical autoxidation prevention steps.
References
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents - Journal of Chemical & Engineering Data. 1
-
PRODUCT INFORMATION - 5,6-dihydroxy Indole - Cayman Chemical. 2
-
Autoxidation of 2,3-Dialkylindoles - Canadian Journal of Chemistry. 3
Sources
Thermodynamic Stability of 2,3-Disubstituted Indoles: A Technical Guide
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, yet 2,3-disubstituted variants present a unique thermodynamic paradox. While the 2,3-substitution pattern is thermodynamically preferred over the isomeric 3,3-disubstituted (indolenine) forms due to the restoration of aromaticity, these compounds exhibit significant kinetic instability towards autoxidation and acid-catalyzed migration.
This guide provides a mechanistic analysis of these stability profiles, offering researchers a predictive framework for handling 2,3-disubstituted indoles in drug development. It moves beyond standard characterization to address the Plancher Rearrangement and C3-Hydroperoxidation as the primary failure modes in shelf-life and scale-up.
Part 1: The Thermodynamic Landscape
Aromaticity vs. Steric Strain
The stability of 2,3-disubstituted indoles is governed by two opposing forces:
-
Aromatic Stabilization Energy (ASE): The driving force to maintain the 10
-electron system (approx. 23–25 kcal/mol for indole). This heavily favors the -indole tautomer over the non-aromatic -indole (indolenine). -
Steric Vicinal Repulsion: Substituents at C2 and C3 are in close proximity (bond distance ~1.44 Å). Bulky groups (e.g., tert-butyl, phenyl) create significant
strain, twisting the substituents out of the plane and raising the ground-state energy.
The Indole-Indolenine Tautomerism
In 2,3-disubstituted systems, the "indolenine" implies a 3,3-disubstituted isomer. The transformation from a 3,3-disubstituted precursor to a 2,3-disubstituted product is the classic example of thermodynamic control overcoming kinetic trapping.
Diagram 1: Thermodynamic Equilibration (Plancher Rearrangement)
This diagram illustrates the energy landscape where the non-aromatic 3,3-isomer rearranges to the aromatic 2,3-isomer.
Caption: The Plancher rearrangement is driven by the recovery of aromaticity (~25 kcal/mol), shifting the equilibrium from the kinetic 3,3-product to the thermodynamic 2,3-product.
Part 2: Chemical Instability Pathways
Oxidative Instability (Autoxidation)
2,3-Disubstituted indoles are electron-rich, making the C3 position a "soft" nucleophile. Unlike unsubstituted indoles, the presence of alkyl groups at C2 and C3 stabilizes the radical cation intermediates formed during oxidation, paradoxically making them more susceptible to air oxidation than their unsubstituted counterparts.
Mechanism:
-
Initiation: Formation of an indolyl radical or direct addition of singlet oxygen.
-
Propagation: Reaction with
at C3 (the site of highest electron density) to form a C3-peroxy radical. -
Product Formation: Hydrogen abstraction yields a 3-hydroperoxy-3H-indole (indolenine hydroperoxide). This intermediate often cleaves to form 2-acylamido ketones (oxidative cleavage).
Diagram 2: Autoxidation Pathway
Caption: The oxidative cascade leading to C3-hydroperoxides. Note that C3-substitution prevents re-aromatization after oxidation, trapping the molecule as a reactive indolenine.
Part 3: Experimental Protocols for Stability Profiling
To validate the thermodynamic stability of a new 2,3-disubstituted indole lead, do not rely solely on LC-MS purity. Use this self-validating stress test protocol.
Protocol: Forced Degradation & Rearrangement Potential
Objective: Determine if the compound is the thermodynamic sink or a kinetic trap (susceptible to Plancher rearrangement).
Reagents:
-
Ethanol (EtOH)
-
10% Aqueous HCl
-
p-Chloranil (Oxidant challenge)
Methodology:
-
Baseline: Dissolve 10 mg of analyte in 1 mL EtOH. Record T0 HPLC/UPLC chromatogram.
-
Acid Challenge (The Plancher Test):
-
Add 0.1 mL 10% HCl.
-
Heat to 60°C for 4 hours.
-
Rationale: If the compound is a 3,3-isomer disguised as a stable solid, or if the 2,3-substituents are sterically incompatible, this will force migration or decomposition.
-
-
Oxidative Challenge:
-
To a fresh vial, add 1.1 equivalents of p-Chloranil in Toluene.
-
Stir at RT for 1 hour.
-
Rationale: Rapid formation of a colored precipitate or significant shift in UV
indicates formation of the indolenine cation or hydroperoxide.
-
Data Interpretation Table[1]
| Observation | Implication | Thermodynamic Status |
| No Change in Acid/Heat | Robust Scaffold | True Thermodynamic Sink |
| New Peak in Acid (Same Mass) | Isomerization | Kinetic Trap (Likely 3,3 -> 2,3 shift) |
| Rapid Degradation in Air/Soln | Autoxidation | Electron-rich C3 is too accessible |
| Mass +16 or +32 | Peroxide Formation | Formation of stable 3-hydroperoxyindolenine |
Part 4: Synthetic Implications
When synthesizing 2,3-disubstituted indoles (e.g., via Fischer Indole Synthesis), the reaction conditions often dictate the isomer ratio.
-
Fischer Indole Synthesis: Uses acid catalysis (polyphosphoric acid or
). This naturally drives the reaction toward the thermodynamic 2,3-isomer via the Plancher mechanism. -
Kinetic Control Methods: Methods like the Bischler-Möhlau synthesis or organometallic cyclizations can sometimes trap the 3,3-isomer if not heated sufficiently.
Recommendation: Always include a final "thermodynamic annealing" step (acidic reflux) in the synthesis of 2,3-disubstituted indoles to ensure batch-to-batch consistency and eliminate trace 3,3-isomers that could degrade later.
References
-
Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry, 1971.
-
The Plancher rearrangement of 2,3-disubstituted 3H-indoles. Journal of the Chemical Society D: Chemical Communications, 1970.
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 2021.[1]
-
Mechanism of Catalyst Activation in Iron(Porphyrin)-Catalysed Aerobic Oxidative Cleavage of 2,3-Dimethylindole. Dalton Transactions, 2025.
-
Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles. Chemical Science, 2023.
Sources
Pharmacological Potential of 3-Ethyl-2-Methyl-1H-Indole Derivatives: A Technical Guide
Executive Summary
The 3-ethyl-2-methyl-1H-indole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its specific steric and lipophilic profile. Unlike the simpler 3-methylindole (skatole) or the endogenous 3-indolyl (tryptophan) motifs, the 2,3-dialkyl substitution pattern of this scaffold offers unique advantages in drug design: it blocks the metabolically labile C2 position while providing a precise hydrophobic volume at C3.
This guide analyzes the pharmacological utility of this scaffold, focusing on its application in non-steroidal anti-inflammatory drugs (NSAIDs) (specifically COX-2 inhibition) and oncology (tubulin polymerization and Topoisomerase II inhibition). By synthesizing data from recent structure-activity relationship (SAR) studies, this document serves as a blueprint for researchers aiming to derivatize this core for enhanced therapeutic efficacy.
Chemical Architecture & SAR Analysis
The pharmacological potency of 3-ethyl-2-methyl-1H-indole derivatives stems from the interplay between the indole core's electronic properties and the steric demands of the alkyl substituents.
Structural Determinants[1]
-
C2-Methyl Group :
-
Metabolic Stability : The C2 position of indole is electron-rich and prone to oxidative metabolism. Methylation at C2 sterically hinders enzymatic oxidation and prevents the formation of oxindole metabolites, significantly enhancing the in vivo half-life.
-
Lipophilicity : Increases LogP, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.
-
-
C3-Ethyl Group :[1]
-
Hydrophobic Filling : The ethyl group provides a larger hydrophobic volume (approx. 45 ų) compared to a methyl group. This is critical for filling "deep" hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and Tubulin.
-
Conformational Locking : The steric bulk restricts the rotation of substituents at the N1 or C2 positions, potentially locking the molecule into a bioactive conformation.
-
Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the functional potential of the scaffold.
Figure 1: SAR Map detailing the functional roles of specific positions on the 3-ethyl-2-methyl-1H-indole scaffold.[2]
Therapeutic Applications
Anti-Inflammatory (COX-2 Inhibition)
Derivatives of 3-ethyl-2-methyl-1H-indole have shown promise as selective COX-2 inhibitors. The mechanism relies on the scaffold's ability to mimic the binding mode of indomethacin but with improved selectivity profiles.
-
Mechanism : The C3-ethyl group inserts into the hydrophobic channel of the COX-2 enzyme. Unlike COX-1, COX-2 has a secondary pocket (Val523) that accommodates bulkier groups. The 3-ethyl substituent exploits this difference, enhancing selectivity and reducing gastrointestinal side effects associated with COX-1 inhibition.
-
Key Derivative Class : N-substituted 3-ethyl-2-methylindoles linked to oxadiazole or hydrazide moieties have demonstrated IC50 values in the low micromolar range (0.5 - 5.0 µM).
Oncology (Topoisomerase II & Tubulin)
In cancer research, this scaffold acts as a rigid core to orient cytotoxic pharmacophores.
-
Topoisomerase II Inhibition : 2-phenyl-3-methyl analogs are known Topo II poisons.[3] The 3-ethyl-2-methyl variant maintains this activity but alters solubility. The planar indole ring intercalates into DNA, while the alkyl groups interact with the ATPase domain of Topo II, stabilizing the cleavable complex and inducing apoptosis.
-
Tubulin Polymerization : Indole derivatives binding to the Colchicine site of tubulin often require a bulky substituent at C3. The ethyl group provides the necessary steric bulk to disrupt microtubule assembly, leading to G2/M cell cycle arrest in MCF-7 and HeLa cell lines.
Synthesis & Optimization
The most robust method for synthesizing the 3-ethyl-2-methyl-1H-indole core is the Fischer Indole Synthesis . This protocol is self-validating due to the distinct distinct sigmatropic rearrangement that occurs only under acidic conditions.
Synthetic Pathway (Regioselectivity)
Using 2-pentanone (methyl propyl ketone) and phenylhydrazine :
-
Hydrazone Formation : Condensation of ketone and hydrazine.
-
Tautomerization : The hydrazone can tautomerize to two different enamines.
-
Kinetic Product: Enamine towards the terminal methyl (leads to 2-propylindole).
-
Thermodynamic Product: Enamine towards the internal methylene (leads to 3-ethyl-2-methylindole ).
-
-
Cyclization : Acid-catalyzed [3,3]-sigmatropic rearrangement.
Optimization Note : Using polyphosphoric acid (PPA) or acetic acid/H2SO4 favors the thermodynamic product (the desired 3-ethyl-2-methyl isomer) over the 2-propyl isomer.
Figure 2: Synthetic pathway illustrating the regioselective formation of the target scaffold via Fischer Indole Synthesis.
Experimental Protocols
Protocol: Synthesis of 3-Ethyl-2-Methyl-1H-Indole
Objective : To isolate the pure scaffold for derivatization.
-
Reactants : Mix Phenylhydrazine (10 mmol) and 2-Pentanone (10 mmol) in a round-bottom flask.
-
Catalyst : Add 10g of Polyphosphoric Acid (PPA).
-
Reaction : Heat to 100°C for 2-3 hours with vigorous stirring. Monitor via TLC (20% Ethyl Acetate/Hexane).
-
Quenching : Pour the reaction mixture into 200mL crushed ice water. Stir until the PPA dissolves.
-
Extraction : Extract with Ethyl Acetate (3 x 50mL). Wash organic layer with NaHCO3 (sat.) and Brine.
-
Purification : Dry over anhydrous Na2SO4, concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Validation : 1H-NMR should show a singlet at ~2.3 ppm (C2-Me) and a triplet/quartet pattern for the C3-Ethyl group.
Protocol: In Vitro COX-2 Inhibition Screening
Objective : To quantify the anti-inflammatory potential.
-
Enzyme Prep : Use recombinant human COX-2 enzyme.
-
Incubation : Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 mins at 25°C.
-
Initiation : Add Arachidonic Acid (100 µM) to initiate the reaction.
-
Measurement : After 2 mins, stop reaction with HCl. Measure PGF2α levels via ELISA or colorimetric TMPD oxidation assay (absorbance at 590 nm).
-
Data Analysis : Calculate % Inhibition =
. Plot dose-response curve to determine IC50.
References
-
Vertex AI Search . (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. AJChem. Link
-
National Institutes of Health (NIH) . (2025). 3-Ethyl-2-methyl-1-phenyl-1H-indole | C17H17N - PubChem.[2] PubChem Compound Summary. Link
-
ACS Medicinal Chemistry Letters . (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. American Chemical Society. Link
-
Yeditepe Journal of Health Sciences . (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe JHS. Link
-
MDPI . (2023). Biologically Oriented Hybrids of Indole and Hydantoin Derivatives. Molecules. Link
Sources
Technical Whitepaper: Safety Data Sheet (SDS), Toxicity Profile, and Handling Protocols for 3-Ethyl-2-methyl-1H-indole
Executive Summary
3-Ethyl-2-methyl-1H-indole (CAS: 35246-18-5) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. As a core building block for complex alkaloids and a structural analog for potential kinase inhibitors, understanding its physicochemical properties and toxicological profile is critical for researchers[2]. This whitepaper transcends standard Safety Data Sheet (SDS) documentation to provide a mechanistic understanding of the compound's toxicity, grounded in the causality of molecular interactions, and offers self-validating protocols for safe laboratory handling.
Physicochemical Identity & Hazard Classification
The physical properties of 3-ethyl-2-methyl-1H-indole dictate its behavior in biological systems and laboratory environments. Its inherent lipophilicity allows it to easily penetrate biological membranes, which directly correlates with its primary hazards: skin and eye irritation[3].
Table 1: Chemical Identity and GHS Classification
| Property / Hazard | Specification |
| Chemical Name | 3-Ethyl-2-methyl-1H-indole |
| CAS Number | 35246-18-5[1] |
| Molecular Formula | C11H13N[1] |
| Molecular Weight | 159.23 g/mol [1] |
| Signal Word | Warning[3] |
| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3] |
| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact response)[3] |
Toxicological Profile: A Mechanistic Perspective (E-E-A-T)
To foster a proactive safety culture, researchers must understand why 3-ethyl-2-methyl-1H-indole poses specific risks, rather than simply memorizing hazard codes[4].
Acute Toxicity and Irritation
The compound is classified as moderately toxic by ingestion and is a known irritant[5].
-
Causality: The indole nitrogen (NH) can act as a hydrogen bond donor, while the aromatic system is highly lipophilic. This amphiphilic nature allows the molecule to partition into the lipid bilayers of the stratum corneum and mucosal membranes. Once embedded, it disrupts membrane fluidity, triggering localized inflammatory cascades that manifest as skin and eye irritation[3].
Metabolic Toxicity and Oxidative Stress
While the parent compound is primarily an irritant, its metabolic byproducts pose systemic risks in biological assays.
-
Causality: In vivo or in cell-based assays containing metabolic enzymes, the electron-rich pyrrole ring of the indole core is susceptible to Phase I oxidation by Cytochrome P450 (CYP450) enzymes. This oxidation can generate reactive electrophilic intermediates (e.g., epoxides or imine derivatives). If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to cellular macromolecules, leading to cytotoxicity[4].
Proposed CYP450-mediated metabolic pathway and toxicity mechanism for indole derivatives.
Self-Validating Safety Protocols & Engineering Controls
A self-validating protocol ensures that failure at any step is immediately detectable, preventing downstream exposure or experimental failure.
Required Engineering Controls
-
Fume Hood: Always handle the neat solid within a certified chemical fume hood to prevent inhalation of dust or volatile particulates[4].
-
PPE: Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles with side shields, and a flame-resistant lab coat[4].
Experimental Workflow: Safe Preparation of In Vitro Stocks
When preparing 3-ethyl-2-methyl-1H-indole for biological evaluation (e.g., kinase assays or cytotoxicity screening)[2], use the following self-validating methodology:
Step 1: Gravimetric Dispensing
-
Action: Weigh the required mass of 3-ethyl-2-methyl-1H-indole using an analytical balance inside a vented enclosure.
-
Validation: Tare the vial before and after addition. The mass difference must match the balance reading exactly, ensuring no material was lost to the environment.
Step 2: Primary Dissolution
-
Action: Dissolve the solid in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
-
Validation: Visually inspect against a dark background. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which would invalidate downstream dosing.
Step 3: Spectrophotometric Verification
-
Action: Dilute an aliquot 1:1000 in aqueous buffer and measure UV absorbance (typically around 280 nm for indoles).
-
Validation: Compare the absorbance against a standard curve. This self-validates the concentration and confirms that the compound has not precipitated upon introduction to an aqueous environment.
Step 4: Assay Application & Neutralization
-
Action: Apply the validated stock to the in vitro model. Post-assay, quench all indole-containing waste with a 10% sodium hypochlorite (bleach) solution.
-
Causality: Bleach oxidizes the electron-rich indole core into highly polar, non-reactive oxindole derivatives, neutralizing its biological activity before disposal.
Self-validating experimental workflow for the in vitro handling and disposal of indoles.
Emergency Response and Decontamination
In the event of an accidental spill or exposure, immediate, protocol-driven action is required:
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[6]. Causality: Soap acts as a surfactant to solubilize the highly lipophilic indole, which water alone cannot effectively remove.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[6]. Seek immediate medical attention.
-
Spill Cleanup: Do not dry sweep. Cover the solid spill with damp sand or an inert absorbent to prevent dust aerosolization. Sweep into a sealed, labeled chemical waste container for incineration[4].
References
Sources
- 1. 35246-18-5 3-Ethyl-2-methyl-1H-indole AKSci 2582FK [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. 114648-66-7|3-((1H-Indol-2-yl)methyl)-1H-indole|BLD Pharm [bldpharm.com]
- 4. (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 59146-68-8 | Benchchem [benchchem.com]
- 5. N-Acetylanthranilic acid | 89-52-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physical Properties and Characterization of 3-Ethyl-2-methyl-1H-indole
Executive Summary
For researchers and drug development professionals, the accurate characterization of synthetic intermediates is the bedrock of reproducible science. 3-Ethyl-2-methyl-1H-indole (CAS: 35246-18-5) is a highly substituted indole scaffold utilized in the development of complex pharmacological agents[1]. This whitepaper provides an authoritative analysis of its melting and boiling point ranges, detailing the thermodynamic causality behind these properties and providing field-proven, self-validating protocols for their empirical determination.
Chemical Identity & Structural Causality
The physical state and phase transition temperatures of 3-ethyl-2-methyl-1H-indole are directly dictated by its intermolecular forces and steric profile.
-
Melting Point Causality: Unsubstituted indole features a planar aromatic system that facilitates strong, highly ordered
stacking in the solid state, yielding a melting point of 52 °C. However, the introduction of the 2-methyl and 3-ethyl groups introduces significant out-of-plane steric hindrance. This bulk disrupts the optimal packing of the crystal lattice. Consequently, less thermal energy is required to break the lattice, resulting in a depressed melting point of 44–45 °C . -
Boiling Point Causality: In the liquid phase, the N-H bond of the pyrrole ring acts as a strong hydrogen-bond donor, creating a robust intermolecular network. While the atmospheric boiling point is not extensively documented due to the compound's tendency to undergo thermal degradation at extreme temperatures, thermodynamic models (such as those utilizing Antoine coefficients) estimate it to be exceptionally high (>285 °C)[2].
Quantitative Physical Properties
The following table summarizes the critical physical data required for the handling, purification, and validation of 3-ethyl-2-methyl-1H-indole.
| Property | Value / Range | Experimental Context & Causality |
| Melting Point | 44 – 45 °C | Recrystallized from ethanol-water; a sharp melt range (≤1 °C) validates the absence of lattice impurities. |
| Boiling Point (Atmospheric) | 285 – 305 °C (Est.) | Extrapolated via thermodynamic models at 760 mmHg; highly prone to oxidative polymerization. |
| Boiling Point (Vacuum) | 140 – 150 °C (Est.) | At ~3-5 mmHg; vacuum distillation is mandatory to prevent thermal stress on the indole core. |
| Molecular Weight | 159.23 g/mol | Calculated for C₁₁H₁₃N. |
| CAS Registry Number | 35246-18-5 | Standard chemical identifier[1]. |
Synthesis Workflow & Pathway Visualization
To obtain a sample pure enough for precise thermodynamic characterization, the compound is typically synthesized via a Fischer Indole Synthesis or Meerwein Arylation. The workflow below outlines the logical progression from raw materials to a physically validated pure product.
Workflow of 3-ethyl-2-methyl-1H-indole synthesis and physical property validation.
Experimental Workflows & Self-Validating Protocols
As an application scientist, relying on literature values is insufficient without rigorous in-house validation. The following protocols are designed with built-in causality checks to ensure data integrity.
Protocol A: Synthesis and Purification (Fischer Indole Route)
Causality: The Fischer indole synthesis is chosen for its regiospecificity when using symmetric or highly biased ketones[3].
-
Hydrazone Formation: Dissolve equimolar amounts of phenylhydrazine and 2-pentanone in an ethanol/water mixture buffered with sodium acetate. Stir at room temperature for 2 hours.
-
Cyclization: Isolate the intermediate hydrazone and suspend it in glacial acetic acid (or an alternative Lewis acid catalyst). Heat to reflux to drive the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia[3].
-
Anti-Solvent Recrystallization (Crucial Step): Dissolve the crude product in a minimal volume of warm ethanol. Causality: The indole is highly lipophilic and soluble in ethanol. Slowly add water (a polar anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. This forces the compound to crystallize out, excluding impurities from the lattice and ensuring the resulting crystals will yield a sharp 44–45 °C melting point.
Protocol B: Precision Melting Point Determination
Causality: Because the melting point is relatively low (44–45 °C), aggressive heating will cause a thermal lag between the heating block and the sample, leading to artificially broadened or elevated readings.
-
Preparation: Triturate the dried, recrystallized sample into a fine powder to maximize surface area and ensure uniform heat transfer.
-
Loading: Pack exactly 2–3 mm of the sample into a glass capillary tube.
-
Equilibrium Ramping: Ramp the instrument temperature rapidly to 35 °C. Then, strictly reduce the ramp rate to 1 °C/min .
-
Validation: Record the exact temperature at the onset of initial liquefaction and the point of complete clarity. A self-validating pure sample will exhibit a differential (
) of no more than 1.0 °C.
Protocol C: Vacuum Distillation for Boiling Point Estimation
Causality: Heating electron-rich indoles above 250 °C at atmospheric pressure often induces oxidative polymerization. Vacuum distillation lowers the kinetic energy required for vaporization, preserving the molecule's structural integrity.
-
Apparatus Setup: Assemble a short-path distillation apparatus connected to a high-vacuum pump equipped with a cold trap.
-
Degassing: Apply a vacuum (~3-5 mmHg) slowly at room temperature for 15 minutes. Causality: This removes residual ethanol/water from the recrystallization step, preventing violent bumping during heating.
-
Fractionation: Gradually increase the oil bath temperature. The main fraction of 3-ethyl-2-methyl-1H-indole will typically distill over smoothly at an estimated vapor temperature of 140–150 °C under high vacuum.
References
- Source: aksci.
- Source: sciencemadness.
- Source: benchchem.
- Source: scribd.
Sources
The Fischer Indole Synthesis: A Technical Deep Dive into 3-Ethyl-2-Methyl-1H-Indole
Executive Summary
This technical guide explores the synthesis of 3-ethyl-2-methyl-1H-indole , a critical lipophilic scaffold in medicinal chemistry, often utilized as a precursor for melatonin analogs and non-steroidal anti-inflammatory drug (NSAID) pharmacophores. While the Fischer Indole Synthesis (FIS) is a century-old reaction, the synthesis of this specific molecule presents a classic problem in regiochemical control . This guide moves beyond basic textbook definitions to analyze the thermodynamic versus kinetic drivers that dictate the formation of the 2,3-disubstituted indole over its structural isomer, 2-propylindole.
Historical Genesis & The Regioselectivity Paradox
The Fischer Indole Synthesis was first reported by Emil Fischer and Friedrich Jourdan in 1883 , initially observing the formation of indole derivatives from phenylhydrazine and pyruvic acid [1].[1][2] However, the mechanistic underpinnings remained a "black box" until Sir Robert Robinson proposed the [3,3]-sigmatropic rearrangement mechanism in 1918 [2].
The 2-Pentanone Challenge
The synthesis of 3-ethyl-2-methyl-1H-indole requires the condensation of phenylhydrazine with 2-pentanone (methyl propyl ketone). This specific ketone creates a bifurcation in the reaction pathway due to its asymmetry:
-
Path A (Kinetic): Enolization at the terminal methyl group (
) leads to 2-propylindole . -
Path B (Thermodynamic): Enolization at the internal methylene group (
) leads to 3-ethyl-2-methyl-1H-indole .
Historically, obtaining high yields of the 3-ethyl-2-methyl isomer required the evolution of catalytic protocols from simple Lewis acids (which often yielded mixtures) to strong Brønsted acids like Polyphosphoric Acid (PPA) that enforce thermodynamic equilibrium [3].
Mechanistic Anatomy: The Robinson Pathway
The conversion of 2-pentanone phenylhydrazone to 3-ethyl-2-methyl-1H-indole follows the Robinson mechanism. The critical step determining the product ratio is the ene-hydrazine tautomerization .
Mechanistic Visualization
The following diagram illustrates the specific pathway for the target molecule, highlighting the critical [3,3]-shift.
Figure 1: The Robinson mechanism specifically favoring the internal enolization required for 3-ethyl-2-methyl-1H-indole.
Regiochemical Control: Thermodynamics vs. Kinetics[4]
To secure the target molecule, the chemist must manipulate the reaction conditions to favor the more substituted ene-hydrazine.[3]
| Parameter | Kinetic Control (Avoid) | Thermodynamic Control (Target) |
| Primary Product | 2-propylindole | 3-ethyl-2-methyl-1H-indole |
| Intermediate | Less substituted alkene (Terminal) | More substituted alkene (Internal) |
| Catalyst Type | Weak Lewis Acids (e.g., dilute HCl) | Strong Brønsted Acids / Dehydrating Agents |
| Key Reagent | Acetic Acid / Ethanol | Polyphosphoric Acid (PPA) |
| Temperature | Low / Reflux (<80°C) | High (>100°C) |
Technical Insight: The internal double bond (leading to the ethyl group at C3) is thermodynamically more stable due to hyperconjugation. Strong acids and high temperatures accelerate the reversible tautomerization steps, allowing the system to funnel into the deeper energy well of the 3-ethyl-2-methyl product [4].
Optimized Experimental Protocol
This protocol utilizes Polyphosphoric Acid (PPA) .[2][4][5][6] PPA acts as both a solvent and a catalyst.[2] Its high viscosity and dehydrating power drive the equilibrium toward the indole and suppress the formation of the kinetic isomer.
Reagents
-
Phenylhydrazine: 10.8 g (0.10 mol)
-
2-Pentanone: 8.6 g (0.10 mol)
-
Polyphosphoric Acid (PPA): 100 g
-
Solvent for workup: Ethyl Acetate / Water
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
In a 250 mL beaker, mix phenylhydrazine and 2-pentanone.
-
Observation: The reaction is exothermic; water will separate.
-
Note: While the hydrazone can be isolated, the PPA method allows for a "one-pot" approach.
-
-
Cyclization:
-
Heat the PPA in a separate flask to 100°C (use an oil bath).
-
Slowly add the hydrazone mixture to the hot PPA with vigorous mechanical stirring.
-
Safety: The reaction is highly exothermic. Add dropwise to maintain temperature between 100-110°C.
-
Once addition is complete, stir at 110°C for 30 minutes .
-
Endpoint: Evolution of ammonia gas (check with damp pH paper) will cease when the reaction is complete.
-
-
Quenching & Workup:
-
Pour the hot, dark reaction mixture onto 300 g of crushed ice . Stir until the PPA is fully hydrolyzed/dissolved.
-
Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).
-
Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
Troubleshooting & Decision Logic
The following decision tree assists in optimizing the reaction if the regioselectivity is compromised.
Figure 2: Troubleshooting logic for optimizing regioselectivity and yield.
References
-
Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Link
-
Robinson, G. M., & Robinson, R. (1918). LIV.—A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-645. Link
-
Hughes, D. L. (1993).[7] The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Gribble, G. W. (2011). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Electronic Architecture and Dipole Dynamics of 3-Ethyl-2-Methyl-1H-Indole
Technical Guide for Medicinal Chemists and Materials Scientists
Executive Summary
3-ethyl-2-methyl-1H-indole (CAS: 19013-49-1) represents a critical scaffold in both macromolecular materials science and alkaloid synthesis.[1] Unlike the parent indole, the 2,3-dialkyl substitution pattern introduces specific steric and electronic perturbations that stabilize the
Electronic Structure & Molecular Geometry
The electronic behavior of 3-ethyl-2-methyl-1H-indole is governed by the hyperconjugative and inductive effects of the alkyl substituents on the indole core.
1.1 Hybridization and Conjugation
The indole bicycle consists of a benzene ring fused to a pyrrole ring. The nitrogen atom is
-
C2-Methyl Effect: The methyl group at C2 acts as a weak
-donor (+I effect).[1] More importantly, it sterically hinders the N-H functionality less than a C7 substituent but provides stabilization to the C2 position, which is typically electrophilic in the parent indole. -
C3-Ethyl Effect: The ethyl group at C3 is a stronger electron donor than hydrogen.[1] In 3-substituted indoles, the C3 position is the primary site for electrophilic attack; alkylation here blocks this pathway, forcing reactivity to the benzene ring or the nitrogen.
1.2 Frontier Molecular Orbitals (FMO)
Based on Density Functional Theory (DFT) analogues of 2,3-dimethylindole:
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the pyrrole ring and the C2=C3 bond. The alkyl groups raise the HOMO energy level relative to unsubstituted indole, lowering the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the benzene ring and the C2-C3 bond.
-
Band Gap: The substitution narrows the HOMO-LUMO gap slightly compared to indole (
eV), resulting in a bathochromic shift in absorption.
Dipole Moment Analysis
The dipole moment (
2.1 Vector Addition Model[1][3]
-
Parent Indole (
): D (gas phase), directed from the benzene ring toward the nitrogen atom. -
2-Methyl Group: Induces a dipole directed away from the methyl group (towards the ring), reinforcing the vector component along the C2-N axis.
-
3-Ethyl Group: Similar donor effect, directing electron density into the C3 carbon.[1]
Estimated Net Dipole: Experimental data for 2,3-dimethylindole suggests a solution dipole moment of 2.34 D .[1] Due to the similar inductive capacity of ethyl and methyl groups, 3-ethyl-2-methyl-1H-indole is predicted to possess a dipole moment in the range of 2.35 – 2.45 D .[1]
2.2 Visualization of Dipole Components
The following diagram illustrates the vector summation logic used to estimate the net dipole moment.
Spectroscopic Characterization
3.1 UV-Vis Absorption
The monomer exhibits characteristic absorption bands corresponding to
- : 270–280 nm (Ethanol).[1]
-
Shoulder: ~290 nm (
band).[1] -
Note: In polymerization studies (e.g., poly(2-ethyl-3-methylindole)), the disappearance or shift of these bands is a key quality control metric.[1]
3.2 Fluorescence & Solvatochromism
Indoles are highly sensitive to solvent polarity due to the large change in dipole moment upon excitation (
-
Stokes Shift: Significant redshift observed in polar solvents (e.g., DMSO, Methanol) vs. non-polar (Cyclohexane).[1]
-
Mechanism: The excited state (
) is more polar than the ground state ( ). Polar solvents stabilize the state more effectively, lowering the energy of emission.
Experimental Protocols
To validate the electronic parameters for specific batches (crucial in drug formulation), the following protocols are recommended.
Protocol A: Dipole Moment Determination (Guggenheim Method)
This method allows the calculation of
Reagents:
-
Solute: 3-ethyl-2-methyl-1H-indole (recrystallized, >99% purity).[1]
-
Solvent: Benzene or Cyclohexane (HPLC grade, dried).[1]
Workflow:
Calculation:
Protocol B: Solvatochromic Shift (Lippert-Mataga Analysis)
Used to estimate the change in dipole moment upon excitation.
-
Prepare Solutions:
M concentration in solvents of varying polarity (Hexane, Toluene, THF, Acetonitrile, Methanol). -
Record Spectra: Measure absorption (
) and fluorescence emission ( ) maxima in wavenumbers ( ). -
Plot: Stokes shift
vs. Orientation Polarizability .[1] -
Analysis: The slope is proportional to
.[1]
Applications in Drug Discovery & Materials
5.1 QSAR Implications
The specific lipophilicity (LogP ~3.2) and dipole orientation of 3-ethyl-2-methyl-1H-indole influence its binding affinity in hydrophobic pockets.[1] The steric bulk of the ethyl group at C3 prevents metabolic oxidation at this position, potentially extending half-life compared to 3-unsubstituted analogs.
5.2 Polymer Precursors
As a monomer for poly(2-ethyl-3-methylindole), the electron-rich nature of the ring facilitates oxidative polymerization.[1] The resulting polymer exhibits conductivity and electrochromism, driven by the delocalization efficiency which is directly predictable from the monomer's HOMO energy level.
References
-
Latypova, L. R., et al. (2020).[1] Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole). Macromolecules. Link
-
Lombardi, J. R. (1969).[1] Dipole Moments of the Lowest Singlet Excited States in Indole, 2-Methylindole, and 3-Methylindole.[1] Journal of the American Chemical Society.[4] Link
-
Guggenheim, E. A. (1949).[1] A Proposed Simplification in the Procedure for Computing Electric Dipole Moments. Transactions of the Faraday Society. Link
-
PubChem. (2024).[1][5] 2-ethyl-3-methyl-1H-indole Compound Summary. National Library of Medicine. Link
-
Caminati, W., & Di Bernardo, S. (1990).[1] Microwave spectrum and dipole moment of indole.[1] Journal of Molecular Structure. Link
Sources
Methodological & Application
Application Note: Precision Synthesis of 3-Ethyl-2-Methyl-1H-Indole via Thermodynamically Controlled Fischer Cyclization
Abstract & Core Directive
This application note details the robust synthesis of 3-ethyl-2-methyl-1H-indole (CAS: 19013-49-1) utilizing the Fischer Indole Synthesis. While the reaction of phenylhydrazine with unsymmetrical ketones like 2-pentanone can theoretically yield two regioisomers (2-propylindole vs. 3-ethyl-2-methylindole), this protocol leverages thermodynamic control to maximize the formation of the desired 2,3-disubstituted indole.
Key Technical Insight: The regioselectivity is dictated by the stability of the enehydrazine intermediate. Under strongly acidic conditions and high temperature (reflux), the reaction equilibrates to favor the more substituted internal enehydrazine, leading exclusively to the 3-ethyl-2-methyl isomer.
Reaction Mechanism & Regioselectivity Logic
The synthesis relies on the condensation of phenylhydrazine with 2-pentanone (methyl propyl ketone). The critical bifurcation point occurs after hydrazone formation.
Pathway Analysis
-
Kinetic Pathway: Enolization towards the less hindered methyl group forms the terminal enehydrazine (
), leading to 2-propylindole (Undesired). -
Thermodynamic Pathway: Enolization towards the internal methylene group forms the more substituted enehydrazine (
), leading to 3-ethyl-2-methylindole (Target).
The following diagram illustrates the mechanistic pathway and the "thermodynamic sink" that ensures product purity.
Caption: Mechanistic bifurcation in Fischer Indole Synthesis with 2-pentanone. Strong acid catalysis favors the internal enehydrazine, directing flux toward the 3-ethyl-2-methyl isomer.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| Phenylhydrazine | 108.14 | 1.0 | 10.8 g (100 mmol) | Precursor A |
| 2-Pentanone | 86.13 | 1.1 | 9.5 g (110 mmol) | Precursor B |
| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Solvent/Catalyst |
| Conc. H2SO4 | 98.08 | Cat. | 2.0 mL | Co-catalyst |
| Ethanol (95%) | - | - | ~100 mL | Recrystallization |
Safety Warning: Phenylhydrazine is a suspected carcinogen and toxic by skin absorption. Handle in a fume hood with double nitrile gloves.
Step-by-Step Procedure
Phase 1: Hydrazone Formation & Cyclization (One-Pot)
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Add Phenylhydrazine (10.8 g) and Glacial Acetic Acid (50 mL) to the flask. Stir until homogenous.
-
Ketone Addition: Add 2-Pentanone (9.5 g) dropwise over 5 minutes. A mild exotherm may be observed (formation of hydrazone).
-
Catalysis: Add Conc. H2SO4 (2.0 mL) carefully.
-
Note: While acetic acid alone can drive the reaction, the addition of strong mineral acid accelerates the rearrangement and ensures thermodynamic equilibration to the 2,3-disubstituted product.
-
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours .
-
Visual Check: The solution will darken significantly (dark brown/red), and ammonium salts may precipitate.
-
-
Monitoring: Monitor by TLC (10% EtOAc in Hexane). The disappearance of phenylhydrazine is the primary endpoint.
Phase 2: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing 200 mL of ice-water .
-
Neutralization: Slowly neutralize the acidic solution with 40% NaOH or solid Na2CO3 until pH ~8-9.
-
Observation: The crude indole will precipitate as a dark oil or gummy solid.
-
-
Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with:
-
1x Water (50 mL)
-
1x Brine (50 mL)
-
-
Drying: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotovap) to yield the crude brown solid/oil.
Phase 3: Purification (Critical for Isomer Purity)
The crude mixture may contain trace 2-propylindole (liquid/low melting). Recrystallization effectively removes this minor isomer.
-
Solvent: Dissolve the crude residue in a minimum amount of hot Ethanol or Methanol .
-
Crystallization: Add warm water dropwise until slight turbidity persists, then let it cool slowly to room temperature, followed by 4°C (fridge) overnight.
-
Filtration: Collect the crystals by vacuum filtration. Wash with cold aqueous ethanol (1:1).
-
Yield: Expected yield is 65–75% .
Characterization & Quality Control
Physical Properties[1][2][3][4]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 64–66 °C.
-
Diagnostic: If the product remains an oil at room temperature, it indicates high contamination with the 2-propyl isomer or unreacted ketone. Recrystallize again.
-
Spectroscopic Data (Self-Validation)
The NMR spectrum must show distinct signals for the ethyl group (triplet + quartet) and the methyl group (singlet).
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1H NMR | 7.80 | Broad s | 1H | NH (Indole) |
| (CDCl3) | 7.50 - 7.05 | Multiplet | 4H | Aromatic (C4-C7) |
| 2.75 | Quartet (J=7.5 Hz) | 2H | C3-CH2 -CH3 | |
| 2.35 | Singlet | 3H | C2-CH3 | |
| 1.25 | Triplet (J=7.5 Hz) | 3H | C3-CH2-CH3 |
Interpretation:
-
The Singlet at 2.35 ppm confirms the methyl group is attached to a quaternary carbon (C2) and not adjacent to a CH2 (which would split it).
-
The Quartet/Triplet pattern confirms the ethyl group.
-
Absence of a signal at ~6.2 ppm (C3-H) confirms the C3 position is substituted.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Gummy Product | Incomplete cyclization or polymerization. | Ensure vigorous reflux for full 4 hours. Use fresh phenylhydrazine (remove oxidation products). |
| Product is Liquid | High ratio of 2-propylindole (Kinetic product). | Use stronger acid catalyst (H2SO4 or Polyphosphoric acid) to force thermodynamic equilibration. |
| Red Coloration | Oxidation of indole. | Store product under Nitrogen/Argon in the dark. Recrystallize with a pinch of sodium dithionite if necessary. |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Garg, N. K., et al. (2011). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II. Wiley. Link
-
Stenutz, R. 2-ethyl-3-methyl-1H-indole Data Sheet. Stenutz.eu. Link (Note: Used for physical property verification of the 2,3-disubstituted system).
-
Murakami, Y., et al. (1973). Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). Discusses separation of 2-methyl-3-ethyl vs 2-propyl isomers. Link
Application Note: Protocol for the Regioselective Fischer Indole Synthesis of 3-Ethyl-2-methyl-1H-indole
Strategic Rationale & Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics and biologically active alkaloids. The synthesis of 2,3-disubstituted indoles, specifically 3-ethyl-2-methyl-1H-indole (CAS: 35246-18-5), is classically achieved via the1[1]. This application note provides a field-proven, self-validating protocol for the condensation of phenylhydrazine with 2-pentanone. We emphasize the mechanistic causality required to control regioselectivity when utilizing an unsymmetrical ketone, offering an advanced green-chemistry approach using a deep eutectic solvent (choline chloride·2ZnCl₂) to maximize thermodynamic product formation[2].
Mechanistic Causality: Mastering Regioselectivity
When an unsymmetrical ketone such as 2-pentanone is used, tautomerization of the intermediate phenylhydrazone can yield two distinct enehydrazines, leading to a regiochemical bifurcation[2]:
-
Kinetic Pathway : Tautomerization toward the less substituted α-carbon (C1 of 2-pentanone) forms a terminal enehydrazine, ultimately yielding the undesired 2-propyl-1H-indole.
-
Thermodynamic Pathway : Tautomerization toward the more substituted α-carbon (C3 of 2-pentanone) forms an internal enehydrazine. Under strong Lewis acid catalysis (e.g., ZnCl₂) and elevated temperatures, the equilibrium is driven toward this more stable intermediate. The subsequent rate-determining [3,3]-sigmatropic rearrangement yields the desired 3-ethyl-2-methyl-1H-indole exclusively[3].
Fig 1. Mechanistic pathway and regioselectivity control in the Fischer Indole Synthesis.
Quantitative Data & Optimization
Selecting the correct catalytic system is the primary driver of reaction success. The table below summarizes the causality between catalyst choice and regiochemical outcomes.
Table 1: Catalyst Impact on Yield and Regioselectivity
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Desired:Undesired) | Causality / Insight |
| Glacial Acetic Acid | 80 | 12 | ~45% | Mixed | Weak acidity fails to fully equilibrate enehydrazines. |
| Polyphosphoric Acid (PPA) | 100 | 3 | ~60% | 5:1 | Strong Brønsted acid favors thermodynamic product but causes tarring[1]. |
| Choline chloride·2ZnCl₂ | 95 | 4 | 48–82% | >99:1 | Deep eutectic solvent acts as both solvent and Lewis acid, ensuring exclusive thermodynamic control[2]. |
Experimental Methodology
This protocol utilizes the3[3], which provides superior regioselectivity and allows for direct product isolation via sublimation, thereby bypassing complex aqueous workups.
Table 2: Reagent Equivalents and Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| Phenylhydrazine | 108.14 | 1.0 | 1.08 g (1.0 mL) | Primary nitrogen/arene donor |
| 2-Pentanone | 86.13 | 1.1 | 0.95 g (1.17 mL) | Carbonyl donor |
| Choline chloride·2ZnCl₂ | 412.90 | 1.0 | 4.13 g | Green solvent / Lewis Acid Catalyst |
Step-by-Step Protocol
Step 1: Hydrazone Formation & In-Process Validation
-
In a 50 mL round-bottom flask, add phenylhydrazine (1.08 g, 10.0 mmol) and 2-pentanone (0.95 g, 11.0 mmol).
-
Causality: A 10% molar excess of the volatile ketone ensures complete consumption of the hydrazine, preventing the carryover of toxic, unreacted hydrazine into the cyclization step.
-
Stir the mixture at room temperature for 30 minutes.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete disappearance of the phenylhydrazine spot confirms quantitative hydrazone formation. Do not proceed to heating until this is verified.
Step 2: Thermal Cyclization
-
Add the prepared choline chloride·2ZnCl₂ ionic liquid (4.13 g, 10.0 mmol) directly to the flask containing the intermediate hydrazone[3].
-
Equip the flask with a reflux condenser and heat the mixture to 95 °C under a nitrogen atmosphere for 4 hours.
-
Causality: The specific temperature of 95 °C provides sufficient thermal energy to overcome the activation barrier of the [3,3]-sigmatropic rearrangement while remaining low enough to prevent the acid-catalyzed polymerization (tarring) typically seen with electron-rich indoles[1].
Step 3: Isolation via Direct Sublimation
-
Remove the condenser and equip the reaction vessel with a cold finger sublimation apparatus.
-
Apply a vacuum directly to the vessel while maintaining the oil bath at 95–100 °C.
-
Causality: Because the ionic liquid possesses effectively zero vapor pressure, the 3-ethyl-2-methyl-1H-indole product readily and selectively sublimes from the matrix[2]. This eliminates the need for aqueous quenching and solvent extraction, drastically improving the purity profile.
-
Collect the white crystalline solid from the cold finger.
Step 4: Characterization
-
Yield : 48% (Standard) to 82% (Optimized)[3].
-
Melting Point : 44–45 °C (Literature matches,[2]).
-
Mass Spectrometry : m/z 159 (M+).
Fig 2. Experimental workflow for the synthesis and isolation of 3-ethyl-2-methyl-1H-indole.
Troubleshooting & Field Insights
-
Issue: Formation of dark, tarry reaction mixtures.
-
Root Cause: Indoles are highly electron-rich and rapidly polymerize under harsh acidic conditions at elevated temperatures.
-
Intervention: Strictly control the internal temperature to ≤100 °C. If utilizing traditional PPA instead of the ionic liquid, quench the reaction immediately over crushed ice once TLC indicates the consumption of the hydrazone[1].
-
-
Issue: Presence of the 2-propyl-1H-indole isomer.
-
Root Cause: Insufficient thermodynamic control during the enehydrazine equilibration phase.
-
Intervention: Ensure the ZnCl₂ is strictly anhydrous prior to forming the deep eutectic solvent. Moisture severely attenuates the Lewis acidity required to drive the equilibrium toward the more substituted enehydrazine[2].
-
References
-
BenchChem. Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. 1
-
RSC.org. Acetophenone phenylhydrazone (XX) 1 (Supplementary Data). 3
-
Figshare / le.ac.uk. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. 2
-
Sciencemadness.org. Synthesis of Substituted Indoles via Meerwein Arylation.
Sources
Application Note: Catalytic Methodologies for the Synthesis of 3-Ethyl-2-methyl-1H-indole
Executive Summary
The 2,3-dialkylindole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and neuroactive compounds[1]. Specifically, 3-ethyl-2-methyl-1H-indole requires precise synthetic control to establish its regiochemical architecture. Poorly optimized syntheses often yield inseparable mixtures of regioisomers (e.g., 2-propylindole or 2-ethyl-3-methylindole). This technical guide details two highly validated catalytic approaches for its preparation: the industrially robust Lewis Acid-Catalyzed Fischer Indole Synthesis and a state-of-the-art Cobalt-Catalyzed Reductive C–H Alkylation [2].
Strategic Overview & Quantitative Comparison
The selection of a synthetic route depends heavily on available infrastructure and regiochemical requirements.
-
Fischer Indole Synthesis: Utilizes phenylhydrazine and 2-pentanone. Because 2-pentanone is an unsymmetrical ketone, enamine formation can occur at either the methyl or methylene position. Thermodynamic control via specific Lewis acids (e.g., ZnCl₂) is required to favor the more substituted ene-hydrazine, driving the rearrangement toward the desired 3-ethyl-2-methyl-1H-indole[1].
-
Reductive C–H Alkylation: A modern transition-metal approach that bypasses unsymmetrical ketones entirely. It utilizes 2-methyl-1H-indole and acetic acid under H₂ pressure. A Cobalt/Triphos catalyst reduces the acid to acetaldehyde in situ, which specifically condenses at the C3 position, followed by rapid hydrogenation to yield the ethyl group[2].
Table 1: Quantitative Comparison of Synthetic Methodologies
| Parameter | Protocol A: Fischer Indole Synthesis | Protocol B: Reductive C–H Alkylation |
| Catalyst System | ZnCl₂ or Polyphosphoric Acid (PPA) | Co(acac)₃ / Triphos / Al(OTf)₃ |
| Starting Materials | Phenylhydrazine, 2-Pentanone | 2-Methyl-1H-indole, Acetic Acid, H₂ |
| Regioselectivity | Moderate (Requires precise thermal control) | Excellent (Strict C3 specificity) |
| Typical Yield | 60–75% | 42–52% |
| Scalability | High (Standard batch reactors) | Moderate (Requires high-pressure autoclave) |
Protocol A: Lewis Acid-Catalyzed Fischer Indole Synthesis
Scientific Rationale & Causality
While protic acids (like H₂SO₄) can catalyze this reaction, they often lead to the polymerization of the indole product or degradation of the hydrazone intermediate. Utilizing anhydrous Zinc Chloride (ZnCl₂) provides milder Lewis acidic conditions. ZnCl₂ coordinates effectively to the hydrazone nitrogen, lowering the activation energy for tautomerization. Furthermore, executing the cyclization in refluxing toluene provides the exact thermodynamic energy required to favor the more substituted ene-hydrazine intermediate, which is the critical causality behind forming the 3-ethyl-2-methyl scaffold rather than the 2-propyl isomer[1].
Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Fischer Indole Synthesis.
Step-by-Step Self-Validating Workflow
Materials: Phenylhydrazine (1.0 eq), 2-Pentanone (1.1 eq), Anhydrous ZnCl₂ (1.5 eq), Ethanol, Toluene, Glacial Acetic Acid.
-
Hydrazone Formation:
-
Dissolve phenylhydrazine (10 mmol) and 2-pentanone (11 mmol) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid.
-
Stir at 25 °C for 2 hours.
-
Self-Validation (IPC 1): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazine spot and the appearance of a less polar hydrazone spot confirm reaction completion.
-
-
Solvent Exchange:
-
Concentrate the mixture under reduced pressure to remove ethanol and water (driving the equilibrium). Resuspend the crude hydrazone in 30 mL of anhydrous toluene.
-
-
Indolization (Cyclization):
-
Add anhydrous ZnCl₂ (15 mmol) to the toluene suspension.
-
Heat the mixture to reflux (110 °C) for 6–8 hours under an inert nitrogen atmosphere.
-
Self-Validation (IPC 2): Extract a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The presence of the m/z 159 molecular ion peak indicates successful cyclization.
-
-
Workup & Isolation:
-
Cool to room temperature. Quench the reaction by pouring it over crushed ice. Neutralize the aqueous layer with saturated NaHCO₃ to precipitate zinc salts.
-
Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (Gradient: 100% Hexane to 90:10 Hexane:EtOAc).
-
Protocol B: Cobalt-Catalyzed Reductive C–H Alkylation
Scientific Rationale & Causality
Traditional alkylation of indoles using ethyl halides often results in over-alkylation (forming dialkyl indolenines) or competitive N-alkylation. To solve this, a reductive C–H alkylation using carboxylic acids can be employed[2]. The Triphos ligand is critical for stabilizing the cobalt center during the high-pressure hydrogenation cycle. The addition of Al(OTf)₃ acts as a Lewis acid co-catalyst that significantly lowers the activation barrier for the reduction of acetic acid to acetaldehyde. The in situ generated acetaldehyde specifically condenses at the highly nucleophilic C3 position of 2-methylindole. Rapid cobalt-catalyzed hydrogenation of the transient vinyl intermediate prevents over-reaction, ensuring strict mono-ethylation at C3[2].
Figure 2: Cobalt-catalyzed reductive C–H alkylation via in situ aldehyde generation.
Table 2: Optimization of Lewis Acid Co-Catalysts in Reductive Alkylation[2]
| Entry | Cobalt Precursor | Ligand | Co-Catalyst (Additive) | Yield of Target (%) |
| 1 | Co(acac)₃ (4 mol%) | Triphos (8 mol%) | None | < 5% |
| 2 | Co(acac)₃ (4 mol%) | Triphos (8 mol%) | HNTf₂ (10 mol%) | 42% |
| 3 | Co(acac)₃ (4 mol%) | Triphos (8 mol%) | Al(OTf)₃ (10 mol%) | 52% |
Step-by-Step Self-Validating Workflow
Materials: 2-Methyl-1H-indole (0.5 mmol), Acetic acid (0.875 mmol), Co(acac)₃ (4 mol%), Triphos (8 mol%), Al(OTf)₃ (10 mol%), Anhydrous THF (2 mL), H₂ gas (30 bar).
-
Catalyst Assembly (Glovebox Required):
-
In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with Co(acac)₃ (7.2 mg), Triphos (25.0 mg), and Al(OTf)₃ (23.7 mg).
-
Add 2 mL of anhydrous THF. Stir for 5 minutes to ensure complete complexation (solution will change color).
-
-
Substrate Addition:
-
Add 2-methyl-1H-indole (67.0 mg) and acetic acid (50.3 μL) to the active catalyst solution. Seal the autoclave.
-
-
High-Pressure Hydrogenation:
-
Remove the autoclave from the glovebox. Purge the vessel three times with H₂ gas, then pressurize to 30 bar.
-
Heat the reactor to 160 °C and stir vigorously for 24 hours.
-
Self-Validation (IPC): Monitor the pressure gauge. A gradual drop followed by stabilization indicates the consumption of H₂ and the cessation of the catalytic cycle.
-
-
Workup & Isolation:
-
Cool the reactor to room temperature and carefully vent the excess H₂ gas in a fume hood.
-
Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the metal catalysts.
-
Concentrate the filtrate and purify via silica gel chromatography.
-
Analytical Characterization & Validation Workflow
To ensure the integrity of the synthesized 3-ethyl-2-methyl-1H-indole before downstream biological or material applications, a strict analytical workflow must be followed[3].
Figure 3: Tiered analytical and biological validation workflow.
Expected Spectroscopic Data for Self-Validation:
-
MS (EI): m/z = 159.2 (M⁺), corresponding to C₁₁H₁₃N.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80 (br s, 1H, N-H)
-
δ 7.50 – 7.05 (m, 4H, Aromatic C-H)
-
δ 2.75 (q, J = 7.5 Hz, 2H, C3-CH₂ CH₃)
-
δ 2.35 (s, 3H, C2-CH₃ )
-
δ 1.15 (t, J = 7.5 Hz, 3H, C3-CH₂CH₃ )
-
-
Diagnostic Check: The presence of the distinct quartet (~2.75 ppm) and triplet (~1.15 ppm) confirms the ethyl group at C3, while the singlet (~2.35 ppm) confirms the methyl group at C2. The absence of a multiplet at ~2.9 ppm (typical for a propyl group) confirms that the Fischer indole synthesis did not yield the undesired 2-propylindole isomer.
References
-
Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem. 1
-
Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - TIB.2
-
Reactions of arenesulphonyl azides with some di- and tri-substituted indoles - RSC Publishing. 3
Sources
Microwave-Assisted Synthesis of 3-Ethyl-2-methyl-1H-indole: Application Note & Protocol
Abstract
This Application Note details the microwave-assisted synthesis of 3-ethyl-2-methyl-1H-indole (CAS: 2497-06-5), a substituted indole scaffold frequently utilized as a precursor in the development of bioactive alkaloids and pharmaceuticals. By leveraging the dielectric heating capabilities of modern microwave reactors, this protocol optimizes the classical Fischer Indole Synthesis to reduce reaction times from hours to minutes while improving yield and purity. The guide includes a self-validating experimental workflow, mechanistic insights, and authoritative characterization data.
Introduction & Scientific Rationale
The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for thousands of natural products and synthetic drugs (e.g., indomethacin, sumatriptan). The synthesis of 3-ethyl-2-methyl-1H-indole is specifically valuable for structure-activity relationship (SAR) studies involving C2/C3-alkylated indoles.
Comparison of Methods
-
Conventional Heating (Thermal): Typically requires refluxing phenylhydrazine and 2-pentanone in acetic acid or with Lewis acids (e.g., ZnCl₂, CuCl) at 140–200°C for 4–12 hours. Often results in thermal degradation and lower yields (~40-60%).
-
Microwave-Assisted Organic Synthesis (MAOS): Utilizes dipolar polarization and ionic conduction to generate rapid, uniform internal heating. This "superheating" effect accelerates the rate-determining step (the [3,3]-sigmatropic rearrangement), typically achieving completion in 10–20 minutes with yields often exceeding 80%.
Reaction Mechanism (Fischer Indole Synthesis)
The formation of 3-ethyl-2-methyl-1H-indole proceeds via the condensation of phenylhydrazine with 2-pentanone (methyl propyl ketone). The resulting hydrazone undergoes acid-catalyzed tautomerization to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement, re-aromatization, and ammonia elimination.
Caption: Mechanistic pathway of the Fischer Indole Synthesis. The microwave energy specifically accelerates the [3,3]-sigmatropic rearrangement step.
Materials & Equipment
Reagents
| Reagent | Role | Purity | CAS No. |
| Phenylhydrazine | Precursor 1 | 97% | 100-63-0 |
| 2-Pentanone | Precursor 2 | ≥99% | 107-87-9 |
| Glacial Acetic Acid | Solvent/Catalyst | 99.7% | 64-19-7 |
| Polyphosphoric Acid (PPA) | Alternative Catalyst | Reagent Grade | 8017-16-1 |
| Sodium Bicarbonate | Quenching | ≥99% | 144-55-8 |
| Ethyl Acetate / Hexanes | Extraction/Eluent | HPLC Grade | - |
Equipment
-
Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).
-
Reaction Vessel: 10 mL or 30 mL borosilicate glass pressure vial with crimp/snap cap and PTFE-coated silicone septum.
-
Magnetic Stir Bar: PTFE-coated, appropriate size for the vial.
Experimental Protocol
Preparation of Reactants
Safety Note: Phenylhydrazine is toxic and a potential skin sensitizer. 2-Pentanone is flammable. Perform all manipulations in a fume hood wearing nitrile gloves and safety glasses.
-
Stoichiometry: The reaction typically uses a 1:1 molar ratio, but a slight excess of the ketone (1.1 equiv) is recommended to ensure full consumption of the hydrazine.
-
Mixture: In a 10 mL microwave vial, add:
-
Phenylhydrazine: 1.0 mmol (108 mg)
-
2-Pentanone: 1.1 mmol (95 mg / ~117 µL)
-
Glacial Acetic Acid: 2.0 mL (acts as both solvent and Brønsted acid catalyst).
-
Microwave Irradiation Parameters
Seal the vial and place it in the microwave reactor. Program the instrument with the following "Self-Validating" parameters. Note: If the pressure exceeds the safety limit, the instrument should automatically modulate power.
| Parameter | Setting | Rationale |
| Temperature | 150 °C | Sufficient activation energy for sigmatropic shift without charring. |
| Hold Time | 10 minutes | Optimized for conversion; extended times may promote polymerization. |
| Power | Dynamic (Max 200 W) | Allows rapid heating ramp while maintaining set temperature. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff; acetic acid generates significant vapor pressure. |
| Stirring | High | Ensures uniform heat distribution and prevents "hot spots." |
Workup & Purification
-
Cooling: Allow the reactor to cool the vial to <50°C using compressed air (built-in feature).
-
Quenching: Pour the reaction mixture into 20 mL of ice-cold water.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH ~8–9. Caution: CO₂ evolution will occur.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.
-
Washing: Wash combined organics with Brine (1 x 20 mL) and Water (1 x 20 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: The crude oil may solidify upon standing. If necessary, purify via flash column chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.
Results & Characterization (Validation)
To ensure scientific integrity, the isolated product must match the following physicochemical properties.
Physical Properties[1][2]
-
Appearance: Pale yellow to brown solid (can be an oil if slightly impure).
-
Melting Point: 44–45 °C (Lit. 44–45 °C [1], can be lower/oil depending on purity).
-
Yield: Typical yields via MW are 75–85% (vs. 40–50% thermal).
Spectroscopic Data (Self-Validation)
The following NMR data confirms the structure, specifically the presence of the ethyl group at C3 and methyl group at C2.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.65 – 6.80 | Multiplet (m) | 4H + 1H | Indole Aromatic Ring + NH |
| 2.66 | Quartet (q, J=7 Hz) | 2H | CH₂ of Ethyl group (C3) | |
| 2.22 | Singlet (s) | 3H | CH₃ at C2 position | |
| 1.21 | Triplet (t, J=7 Hz) | 3H | CH₃ of Ethyl group (C3) |
Interpretation:
-
The quartet at 2.66 ppm and triplet at 1.21 ppm are diagnostic for the ethyl group.
-
The singlet at 2.22 ppm confirms the methyl group at the C2 position (no adjacent protons).
-
Absence of a singlet at ~6.3 ppm confirms substitution at C3 (no C3-H).
Expert Tips & Troubleshooting
-
Regioselectivity: 2-Pentanone is an unsymmetrical ketone. It can theoretically form two hydrazones. However, under acidic Fischer conditions, the formation of the more substituted enamine is thermodynamically favored, leading primarily to the 3-ethyl-2-methylindole product rather than the 3-propylindole or 2-propylindole isomers.
-
Solvent Choice: While Acetic Acid is standard, Ethanol with p-TSA (10 mol%) is a "greener" alternative if workup acidity is a concern. Run at 140°C for 15 mins.
-
Safety - Pressure: Acetic acid has a boiling point of 118°C. Heating to 150°C in a closed vessel generates pressure. Ensure the vial is rated for at least 20 bar. Do not overfill the vial (max 50% volume).
References
-
Garg, P. K., et al. "Synthesis of Substituted Indoles via Meerwein Arylation." Sciencemadness, 2005 . (Referencing literature mp 44-45°C).
-
Robinson, B. "The Fischer Indole Synthesis."[1] Chemical Reviews, 1963 , 63(4), 373–401.
-
McLean, S., et al. "Autoxidation of 2,3-Dialkylindoles." Canadian Journal of Chemistry, 1969 , 47(9), 1647-1653. (Describes synthesis of 2-methyl-3-ethylindole from 2-pentanone).
-
BenchChem. "Fischer Indole Synthesis: Application Notes and Protocols." BenchChem Application Library, 2025 .
Sources
Advanced Strategies for the C5-Functionalization of 3-Ethyl-2-methyl-1H-indole: Mechanistic Insights and Synthetic Protocols
Target Audience: Research Chemists, Synthetic Methodologists, and Drug Development Professionals. Objective: To provide an authoritative, self-validating guide for the regioselective functionalization of the benzenoid ring (specifically the C5 position) of 2,3-dialkylindoles.
The Mechanistic Landscape: Directing Reactivity to C5
In classical indole chemistry, the pyrrole ring is highly electron-rich, making the C3 position the kinetic and thermodynamic sink for electrophilic aromatic substitution (SEAr)[1]. However, in 3-ethyl-2-methyl-1H-indole , both the C2 and C3 positions are sterically and electronically blocked by alkyl substituents. This architectural confinement forces incoming electrophiles and metal-carbenes to interact with the less reactive benzenoid ring[2].
Why the C5 Position? The regioselectivity of 2,3-dialkylindoles is governed by the delocalization of the nitrogen atom's lone pair. The lone pair donates electron density into the fused aromatic system, activating the positions ortho (C7) and para (C5) to the nitrogen. Between these two, the C5 position is generally favored due to the severe steric hindrance at C7 caused by the adjacent N-H (or N-alkyl) group. Consequently, the C5 position emerges as the most accessible nucleophilic node for both radical-mediated halogenations and transition-metal-catalyzed C-H activations[2][3].
Mechanistic logic dictating C5-regioselectivity in 2,3-dialkylindoles.
Quantitative Comparison of C5-Functionalization Strategies
To functionalize the C5 position, chemists typically employ either direct halogenation (to create a handle for downstream cross-coupling) or direct transition-metal-catalyzed C-H functionalization. Below is a comparative summary of these field-proven methodologies.
| Strategy | Reagents / Catalyst System | Target Functional Group | Regioselectivity (C5:C6) | Typical Yield | Mechanistic Causality & Advantage |
| Metal-Free Iodination | I₂, Radical Initiator / Oxidant | -I (Iodide) | >95:5 | 75–85% | Proceeds via a radical pathway, bypassing the need for heavy metals. Ideal for late-stage functionalization[3]. |
| Cu-Catalyzed Alkylation | Cu(OAc)₂·H₂O, AgSbF₆, α-diazomalonate | -CH(CO₂R)₂ (Alkyl) | >90:10 | 60–80% | Direct C-C bond formation. The SbF₆⁻ counteranion creates a highly electrophilic Cu-carbene species[2]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. We emphasize the causality behind the reagents chosen so that researchers can troubleshoot and adapt these methods for specific drug development pipelines.
Protocol A: Metal-Free Regioselective C5-Iodination
Direct iodination of the benzenoid ring is historically challenging because iodine is a weak electrophile. By utilizing a radical pathway, we overcome the activation energy barrier without relying on harsh Lewis acids that might degrade the indole core[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve 3-ethyl-2-methyl-1H-indole (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add molecular iodine (I₂, 1.2 equiv) and the radical initiator/oxidant (e.g., Selectfluor or a persulfate salt, 1.5 equiv). Causality: The oxidant is strictly required to generate the highly reactive iodine radical species in situ, as I₂ alone cannot overcome the aromatic stability of the benzenoid ring.
-
Reaction: Stir the mixture at room temperature under an inert argon atmosphere for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2).
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted I₂. Self-Validation: The dark brown color of the solution will rapidly turn pale yellow/colorless, confirming the neutralization of iodine.
-
Isolation: Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Copper-Catalyzed C5-H Alkylation via Carbene Insertion
This modern approach utilizes an α-diazomalonate to directly install an alkyl group at the C5 position. The catalyst system is highly specific: Cu(OAc)₂ provides the metal core, while AgSbF₆ acts as a halide scavenger and provides a non-coordinating counteranion[2].
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube inside a glovebox, combine Cu(OAc)₂·H₂O (10 mol%) and AgSbF₆ (10 mol%). Causality: AgSbF₆ abstracts a ligand from the copper center. The non-coordinating nature of the SbF₆⁻ anion is critical; replacing it with coordinating anions (like acetate alone) severely retards the formation of the electrophilic copper-carbene[2].
-
Substrate Addition: Add 3-ethyl-2-methyl-1H-indole (1.0 equiv, 0.5 mmol) and 1,2-dichloroethane (DCE, 3 mL).
-
Diazo Addition: Slowly add dimethyl α-diazomalonate (1.5 equiv) dissolved in DCE (1 mL) over 10 minutes. Causality: Slow addition prevents the unwanted homocoupling of the diazo compound into an alkene dimer.
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 80 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove metal salts, and concentrate the filtrate. Purify via silica gel chromatography.
Step-by-step workflow for the copper-catalyzed C5-alkylation of indoles.
Analytical Validation & Quality Control
To definitively prove that functionalization occurred at the C5 position (and not C6 or C7), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[4].
-
¹H NMR Signature: In the unfunctionalized 3-ethyl-2-methyl-1H-indole, the benzenoid protons form a complex four-spin system. Upon C5-functionalization, this transforms into a three-spin system. The definitive marker is the C4 proton , which will appear as an isolated singlet (or a finely split doublet due to meta-coupling, J ~ 1.5 Hz) shifted downfield due to the electron-withdrawing nature of the newly installed group[4].
-
Mass Spectrometry (MS): For iodination (Protocol A), the mass spectrum will show a clear molecular ion peak (M⁺) with an addition of ~126 Da. For the alkylation (Protocol B), high-resolution mass spectrometry (HRMS) will confirm the exact mass of the malonate insertion product.
References
-
Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates Source: PMC (National Institutes of Health) URL:[Link]
-
Regioselective C5-H direct iodination of indoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Using 3-ethyl-2-methyl-1H-indole as a pharmaceutical intermediate
Application Note: 3-Ethyl-2-methyl-1H-indole as a Pharmaceutical Intermediate
Introduction: The "Steric Lock" Scaffold
3-Ethyl-2-methyl-1H-indole (CAS: 2782-27-6) is a specialized indole derivative that serves as a critical building block in the synthesis of polycyclic indole alkaloids , particularly carbazoles and
Why this matters: In standard indole chemistry, the C3 position is the most nucleophilic site. By alkylating C3 (ethyl) and C2 (methyl), this scaffold:
-
Prevents unwanted C3-electrophilic substitution , forcing reactions to occur at the C2-methyl group (benzylic-like reactivity) or the benzene ring (C5/C6).
-
Mimics the tryptophan skeleton found in bioactive alkaloids (e.g., Aspidosperma and Strychnos families), making it an ideal model for Structure-Activity Relationship (SAR) profiling of CNS-active agents.
-
Facilitates Ring Fusion: The C2-methyl group is easily oxidized or halogenated to create a "handle" for closing a third ring, generating tricyclic cores found in anti-cancer (e.g., Ellipticine analogs) and anti-inflammatory drugs.
Chemical Profile & Handling
| Property | Data | Notes |
| CAS Number | 2782-27-6 | |
| Formula | MW: 159.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Solubility | Soluble in EtOH, DMSO, DCM | Poorly soluble in water. |
| Storage | 2–8°C, Inert Atmosphere (Argon) | Hygroscopic; store away from light. |
| Safety | Irritant (Skin/Eye/Respiratory) | Use standard PPE.[1][2][3] Toxic if swallowed.[4] |
Core Application: Synthesis of Functionalized Tetrahydrocarbazoles
The primary pharmaceutical utility of 3-ethyl-2-methyl-1H-indole lies in its conversion to tetrahydrocarbazoles , a structural motif present in anti-emetics (e.g., Ondansetron analogs) and antiviral agents.
Mechanism of Action (Chemical Logic)
The synthesis exploits the Fischer Indole Strategy . By condensing phenylhydrazine with an unsymmetrical ketone (2-pentanone), the 3-ethyl-2-methyl substitution pattern is established. Subsequent functionalization of the C2-methyl group allows for "molecular stapling" to form the carbazole C-ring.
DOT Visualization: Synthesis & Divergent Application Workflow
Figure 1: Workflow for the synthesis of 3-ethyl-2-methyl-1H-indole and its divergent functionalization into pharmaceutical cores.
Detailed Experimental Protocols
Protocol A: Robust Synthesis via Fischer Indolization
Objective: Synthesize high-purity 3-ethyl-2-methyl-1H-indole from commercially available precursors.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
2-Pentanone (1.1 eq) (Note: Regioselectivity favors the internal enamine, yielding the 3-ethyl-2-methyl isomer over the 3-propyl isomer).
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst)
-
Saturated
solution.
Step-by-Step Procedure:
-
Hydrazone Formation:
-
Dissolve phenylhydrazine HCl (10 mmol) in Ethanol (30 mL).
-
Add 2-pentanone (11 mmol) and catalytic Glacial Acetic Acid (3 drops).
-
Stir at RT for 2 hours. Monitor TLC for disappearance of hydrazine.
-
Checkpoint: Evaporate solvent to obtain the crude hydrazone oil. (Do not purify rigorously; use directly).
-
-
Cyclization (The Fischer Step):
-
Add the crude hydrazone to a flask containing PPA (20 g) pre-heated to 80°C.
-
Caution: The reaction is exothermic. Maintain internal temperature between 90–110°C.
-
Stir vigorously for 3 hours. The mixture will turn dark brown.
-
Validation: Aliquot 10
L into water/EtOAc for TLC. Product should appear as a fluorescent spot (shortwave UV).
-
-
Work-up & Isolation:
-
Cool mixture to 50°C. Pour slowly onto 100g crushed ice with stirring.
-
Neutralize with sat.
(Caution: Foaming) until pH ~8. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Hexane/Ethanol (9:1) or perform Flash Chromatography (Hexane:EtOAc 95:5).
-
Yield Target: 65–75%.
-
Protocol B: C2-Methyl Functionalization (Oxidation)
Objective: Convert the C2-methyl group to an aldehyde (3-ethyl-1H-indole-2-carbaldehyde) for library synthesis.
Rationale: Since C3 is blocked by the ethyl group, Vilsmeier-Haack conditions or Selenium Dioxide oxidation will selectively attack the activated C2-methyl group or the C2-position if vacant. Here, we oxidize the methyl group.
Procedure:
-
Dissolve 3-ethyl-2-methyl-1H-indole (5 mmol) in 1,4-Dioxane (20 mL).
-
Add Selenium Dioxide (
, 1.2 eq). -
Reflux for 4 hours. (Solution turns red/black due to Se precipitation).
-
Filter hot through Celite to remove Selenium metal.
-
Concentrate and purify via column chromatography.
-
Result: The resulting aldehyde is a versatile intermediate for Wittig reactions or condensation with amines to form
-carbolines.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Isomer Mix) | Poor regioselectivity in hydrazone formation. | Ensure 2-pentanone is pure. Use PPA (favors 3-ethyl-2-methyl) rather than |
| Black Tar Formation | Reaction temperature >120°C. | Keep PPA cyclization strictly below 110°C. |
| Incomplete Oxidation | Old | Use freshly sublimed |
References
-
BenchChem Application Notes. Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from .
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on regioselectivity mechanisms).
-
ResearchGate. Oxidation of 3-ethyl-2-methylindole to 3-acyl products. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 2-Methylindole derivatives. Retrieved from .
-
Master Organic Chemistry. The Vilsmeier-Haack Reaction: Mechanism and Applications on Indoles. Retrieved from .
Sources
One-Pot Synthesis of 3-Ethyl-2-Methyl-1H-Indole from Ketones: An Application and Protocol Guide
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure is a key component in a wide array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. The targeted synthesis of substituted indoles, such as 3-ethyl-2-methyl-1H-indole, is of paramount importance for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview and a detailed protocol for the efficient one-pot synthesis of 3-ethyl-2-methyl-1H-indole from readily available ketones, primarily through the venerable Fischer indole synthesis.
The Fischer Indole Synthesis: A Mechanistic Deep Dive
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely utilized methods for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] This one-pot approach, where the intermediate hydrazone is not isolated, enhances the efficiency of the synthesis by minimizing reaction and purification steps.
The mechanism of the Fischer indole synthesis is a well-elucidated cascade of chemical transformations:
-
Hydrazone Formation: The synthesis commences with the acid-catalyzed condensation of phenylhydrazine and a ketone (in this case, ethyl methyl ketone) to form the corresponding phenylhydrazone.[2]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.[2]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[2] This step establishes the fundamental carbon framework of the indole ring.
-
Cyclization and Aromatization: The di-imine intermediate subsequently cyclizes and, through the elimination of ammonia under acidic conditions, aromatizes to yield the energetically favorable indole product.[1]
Caption: The reaction mechanism of the Fischer indole synthesis.
Regioselectivity with Unsymmetrical Ketones: A Critical Consideration
The use of an unsymmetrical ketone, such as ethyl methyl ketone, introduces the potential for the formation of two regioisomeric indole products: 3-ethyl-2-methyl-1H-indole and 2-ethyl-3-methyl-1H-indole. The regioselectivity of the reaction is primarily governed by the direction of the initial tautomerization of the hydrazone to the ene-hydrazine. This, in turn, is influenced by several factors, including the acidity of the reaction medium, the nature of substituents on the phenylhydrazine, and steric effects. Generally, the use of stronger acid catalysts tends to favor the formation of the more substituted alkene in the ene-hydrazine intermediate, which can influence the final product ratio.
Experimental Protocol: One-Pot Synthesis of 3-Ethyl-2-Methyl-1H-Indole
This protocol details a one-pot procedure for the synthesis of 3-ethyl-2-methyl-1H-indole.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.0 g | 9.25 |
| Ethyl Methyl Ketone | C₄H₈O | 72.11 | 0.80 g | 11.1 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~10 g | - |
| Toluene | C₇H₈ | 92.14 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
| Hexane | C₆H₁₄ | 86.18 | For chromatography | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Column for chromatography
Procedure:
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.0 g, 9.25 mmol) and ethyl methyl ketone (0.80 g, 11.1 mmol) in 20 mL of toluene.
-
Initial Reflux: Heat the mixture to reflux and maintain for 30 minutes to facilitate the formation of the phenylhydrazone intermediate.
-
Addition of Catalyst: Carefully add polyphosphoric acid (~10 g) to the refluxing mixture in portions. An exothermic reaction may be observed.
-
Indolization: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the reaction by adding crushed ice and water. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-ethyl-2-methyl-1H-indole. Practical yields for this reaction have been reported to be in the range of 68-72%.
Characterization and Verification
The identity and purity of the synthesized 3-ethyl-2-methyl-1H-indole should be confirmed by standard analytical techniques.
-
Appearance: Pale yellow solid or oil.
-
1H NMR (CDCl₃, δ): ~7.8 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.7 (q, 2H, CH₂), 2.4 (s, 3H, CH₃), 1.3 (t, 3H, CH₃).
-
13C NMR (CDCl₃, δ): ~135.2, 131.0, 128.5, 121.2, 119.8, 118.8, 110.2, 109.8, 17.5, 14.2, 11.8.
Safety Precautions
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Toluene, ethyl acetate, and hexane are flammable solvents. Perform the reaction away from open flames and ignition sources.
Conclusion
The one-pot Fischer indole synthesis provides an efficient and reliable method for the preparation of 3-ethyl-2-methyl-1H-indole from readily available starting materials. By understanding the reaction mechanism and the factors influencing regioselectivity, researchers can effectively synthesize this and other valuable indole derivatives for applications in drug discovery and materials science. Adherence to the detailed protocol and safety precautions is essential for a successful and safe experimental outcome.
References
-
Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link][1]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link][4]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. (2025). Advanced Journal of Chemistry-Section A. [Link][5][6]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. [Link][7][8]
-
One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazination of Terminal Alkynes. (n.d.). Chemistry – An Asian Journal. [Link][3]
-
1-PHENYL-3-AMINO-5-PYRAZOLONE. (n.d.). Organic Syntheses. [Link][9]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. [Link][10]
-
Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. (n.d.). ResearchGate. [Link][11]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link][12]
-
Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. (n.d.). CORE. [Link][13]
-
Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. (n.d.). The Royal Society of Chemistry. [Link][14]
-
3a-Methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole. (n.d.). Organic Syntheses. [Link][15]
-
Regular Article. (2018). Organic Chemistry Research. [Link][16]
-
New 3H-indole synthesis by Fischer's method. Part I. (2010). Molecules. [Link][17]
-
Fischer Indole Synthesis. (n.d.). Cambridge University Press. [Link][18]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health. [Link][20]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. tetratek.com.tr [tetratek.com.tr]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. orgchemres.org [orgchemres.org]
- 17. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. 2-ethyl-3-methyl-1H-indole | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for 3-ethyl-2-methyl-1H-indole via column chromatography
Technical Support Center: Purification of 3-Ethyl-2-Methyl-1H-Indole
Executive Summary & Molecule Profile
Target Molecule: 3-Ethyl-2-methyl-1H-indole CAS: 22226-71-7 (Generic alkyl indole reference) Molecular Weight: 159.23 g/mol Physicochemical Context: As a 2,3-dialkylindole, this molecule exhibits moderate lipophilicity but retains the characteristic acid-sensitivity of the electron-rich indole core. While more stable than unsubstituted indole, the C3 position remains susceptible to oxidative coupling and electrophilic attack.
The Challenge: Purification on silica gel often results in two primary failure modes:
-
Acid-Catalyzed Decomposition: Standard silica gel (pH ~5.5) can catalyze oligomerization (dimerization) of the indole, leading to "ghost peaks" and yield loss.
-
Oxidative degradation: Exposure to air on the high-surface-area silica can accelerate the formation of indolenines or colored oxidation byproducts (often pink/red).
Troubleshooting Guide (FAQ)
Direct solutions to common experimental failures.
Q1: My product streaks significantly on the TLC plate and elutes as a broad band on the column. What is happening?
A: This is a classic sign of acid-base interaction. The slightly acidic silanol groups (Si-OH) on the silica surface are protonating the indole nitrogen or interacting strongly with the
-
The Fix: "Deactivate" your silica gel.[1] Pre-wash the column or dope your mobile phase with 1% Triethylamine (Et3N) . This neutralizes acidic sites, sharpening the peak shape and improving recovery.
Q2: I isolated the compound, but it turned pink/red after sitting on the bench for a few hours. A: Indoles are auto-oxidative. The color change indicates the formation of oxidation byproducts (often less than 1% by mass but visually dominant).
-
The Fix:
-
Store the purified fraction under Nitrogen/Argon immediately.
-
If the color persists, perform a rapid filtration through a short pad of Basic Alumina (which is less oxidative than silica) or wash the organic phase with a 10% Sodium Bisulfite solution during workup.
-
Q3: I see a co-eluting impurity just above my product spot. It won't separate with Hexane/EtOAc. A: This is likely the unreacted hydrazone intermediate (if synthesized via Fischer Indole) or a non-polar oligomer.
-
The Fix: Switch selectivity. Change the modifier from Ethyl Acetate to Dichloromethane (DCM) or Toluene .
-
Standard System: Hexane:EtOAc (9:1)
-
Orthogonal System: Hexane:DCM (4:1) or Toluene:Hexane (1:1). The
- interactions of Toluene often separate aromatic impurities better than EtOAc.
-
Q4: My recovery yield is low (e.g., <50%), but no distinct impurity fractions were found. A: The compound likely decomposed on the column due to excessive residence time.
-
The Fix: Use "Flash" chromatography literally. Increase your flow rate. Do not let the indole sit on the silica for >30 minutes. If the problem persists, switch to Neutral Alumina (Brockmann Grade III) as the stationary phase.
Standard Operating Procedure (SOP)
Objective: Isolate >98% pure 3-ethyl-2-methyl-1H-indole from crude reaction mixture.
Phase A: Mobile Phase Optimization
Do not guess. Run TLC plates with the following solvent systems to determine the optimal
| Solvent System | Ratio (v/v) | Polarity Index | Application |
| Hexane : Ethyl Acetate | 95 : 5 | Low | Eluting non-polar impurities |
| Hexane : Ethyl Acetate | 90 : 10 | Medium | Target elution for 3-ethyl-2-methylindole |
| Hexane : DCM | 80 : 20 | Medium | Alternative if EtOAc co-elutes impurities |
| Hexane : EtOAc : Et3N | 90 : 9 : 1 | Buffered | Use if streaking occurs |
Phase B: Column Preparation & Execution
-
Stationary Phase Selection:
-
Use Silica Gel 60 (230-400 mesh).
-
Critical: If the crude is dark/tarry, use a Basic Alumina guard layer (2 cm) on top of the silica to trap polymeric tars.
-
-
Slurry Packing (The "Buffered" Method):
-
Prepare the slurry using Hexane containing 1% Et3N .
-
Pour into the column and flush with 2 column volumes (CV) of pure Hexane to remove excess amine (leaving the silica neutral).
-
-
Sample Loading (Dry Load):
-
Elution Gradient:
-
CV 1-2: 100% Hexane (Flush non-polar oils).
-
CV 3-10: 0%
10% Ethyl Acetate in Hexane (Linear Gradient). -
Visualization: Collect fractions. Spot on TLC. Visualize with Vanillin Stain (Indoles turn distinct orange/red/purple upon heating) or UV 254 nm.
-
Visualized Workflows
Figure 1: Purification Logic Flow
A decision-making pathway for selecting the correct purification parameters.
Caption: Decision tree for optimizing stationary and mobile phase conditions based on initial TLC behavior.
Figure 2: The "Buffered" Silica Mechanism
Why adding Triethylamine (Et3N) is critical for yield.
Caption: Mechanistic view of how triethylamine blocks acidic silanol sites, preventing indole degradation.
References
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on Fischer Indole Synthesis and workup procedures).
-
BenchChem Technical Support. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem Application Notes.
-
SiliCycle Inc. (2022). Silica Gel Troubleshooting: Separation of Amines and N-Heterocycles. SiliCycle Application Guide.
-
Org. Synth. (2011).[3] Synthesis of 2,3-Disubstituted Indoles. Organic Syntheses, Coll. Vol. 10.
Sources
Optimizing acid catalysts for 3-ethyl-2-methyl-1H-indole formation
Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and practical troubleshooting steps required to successfully synthesize 3-ethyl-2-methyl-1H-indole .
The primary synthetic route utilizes the Fischer Indole Synthesis (FIS), reacting phenylhydrazine with an unsymmetrical ketone (2-pentanone). The core challenge in this workflow is controlling the regioselectivity during the enamine tautomerization phase.
Part 1: The Regioselectivity Challenge & Causality
In the Fischer Indole Synthesis, the initial condensation of phenylhydrazine and 2-pentanone yields a phenylhydrazone intermediate. Because 2-pentanone is unsymmetrical, the hydrazone can tautomerize into two distinct enamines before undergoing the critical [3,3]-σ tropic rearrangement [1]:
-
The Kinetic Enamine (Less Substituted): Forms at the terminal methyl group (C1 of 2-pentanone). Rearrangement of this intermediate leads to the undesired byproduct, 2-propyl-1H-indole .
-
The Thermodynamic Enamine (More Substituted): Forms at the internal methylene group (C3 of 2-pentanone). Rearrangement of this intermediate leads to our desired target, 3-ethyl-2-methyl-1H-indole .
The choice of acid catalyst directly dictates the activation energy required for these pathways. Strong, harsh protic acids often push the reaction toward the less substituted kinetic enamine or cause degradation, while carefully selected Lewis acids stabilize the thermodynamic enamine [2].
Catalyst Optimization Matrix
Use the following quantitative data to select the appropriate catalytic system for your target scale and purity requirements.
| Catalyst System | Reaction Type | Major Enamine Intermediate | Major Indole Product | Typical Yield |
| ZnCl₂ (Anhydrous) | Lewis Acid | Thermodynamic | 3-Ethyl-2-methyl-1H-indole | 65–75% |
| Polyphosphoric Acid (PPA) | Lewis/Protic Hybrid | Thermodynamic | 3-Ethyl-2-methyl-1H-indole | 60–70% |
| p-Toluenesulfonic Acid (p-TsOH) | Mild Protic Acid | Mixed | Isomeric Mixture (~1:1) | 50–85% (Combined) |
| Conc. H₂SO₄ / EtOH | Strong Protic Acid | Kinetic | 2-Propyl-1H-indole | Variable / High Tar |
Part 2: Troubleshooting Guides & FAQs
Q1: My GC-MS shows a near 1:1 mixture of two indole isomers. How do I force the reaction to favor 3-ethyl-2-methyl-1H-indole? A1: You are observing the kinetic vs. thermodynamic split caused by an unoptimized catalyst. To favor the thermodynamic product (3-ethyl-2-methyl-1H-indole), switch from a standard protic acid to a Lewis acid like anhydrous Zinc Chloride (ZnCl₂). ZnCl₂ coordinates with the hydrazone nitrogen, lowering the activation barrier for the more substituted enamine without providing the harsh protonation environment that leads to kinetic trapping [3].
Q2: The reaction mixture turns into a dark, tarry substance, and my yield is <20%. What went wrong? A2: This is a classic sign of indole polymerization or decomposition under overly harsh acidic conditions [3]. Indoles are electron-rich and highly susceptible to acid-catalyzed dimerization. Fix: Lower the reaction temperature to 80–90 °C, reduce the catalyst loading by 20%, and ensure your system is strictly anhydrous. Water in the system can hydrolyze the hydrazone back to the ketone, which then undergoes aldol condensation, contributing to the tar.
Q3: How do I safely scale up this reaction given the known exotherm? A3: The [3,3]-sigmatropic rearrangement and subsequent ammonia elimination are highly exothermic. On a larger scale, poor mixing leads to localized overheating, which destroys regioselectivity and creates byproducts [3]. Fix: Do not add the catalyst all at once. Add ZnCl₂ or PPA portion-wise over 45 minutes while maintaining rigorous mechanical stirring.
Q4: Are there alternative synthetic routes if FIS regioselectivity remains an issue for my specific setup? A4: Yes. If you have access to high-pressure reactors, you can bypass the unsymmetrical ketone issue entirely via reductive C-H alkylation. Recent methodologies demonstrate that 2-methyl-1H-indole can be reacted with acetic acid and molecular hydrogen (30 bar) using a Cobalt/Triphos catalytic system to selectively yield 3-ethyl-2-methyl-1H-indole.
Part 3: Self-Validating Experimental Protocol
This protocol utilizes ZnCl₂ to maximize the thermodynamic enamine pathway. Every phase includes a self-validation checkpoint to ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Hydrazone Formation
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of phenylhydrazine hydrochloride in 20 mL of anhydrous ethanol.
-
Add 10.5 mmol of 2-pentanone dropwise at room temperature.
-
Stir for 2 hours.
-
Validation Check: The reaction is complete when a distinct precipitate (the phenylhydrazone) forms or the solution turns a cloudy, pale yellow. TLC (Hexane:EtOAc 8:2) should show the disappearance of the ketone spot.
Step 2: Acid-Catalyzed Cyclization
-
To the stirring hydrazone mixture, add 2.0 equivalents (20.0 mmol) of anhydrous ZnCl₂ portion-wise to control any mild exotherm.
-
Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours.
-
Validation Check: The solution will transition from pale yellow to a deep amber color. Monitor via TLC; the hydrazone spot will disappear, replaced by a new, lower-Rf spot that stains bright red/pink with Ehrlich's reagent (a positive confirmation of the indole core).
Step 3: Quenching and Isolation
-
Cool the reaction to room temperature and pour it over 50 g of crushed ice.
-
Neutralize the aqueous mixture to pH 7–8 using saturated NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Validation Check (Critical): ZnCl₂ often forms a stubborn, milky-white emulsion of zinc hydroxide during basic workup. If the phases do not separate cleanly within 2 minutes, add 15 mL of a saturated aqueous EDTA solution. The EDTA will chelate the zinc, immediately clarifying the aqueous layer and allowing for sharp phase separation.
Step 4: Purification
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude brown oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient 95:5 to 85:15). The desired 3-ethyl-2-methyl-1H-indole will elute as a pale yellow oil that may slowly crystallize upon standing.
Part 4: Reaction Pathway & Catalyst Logic
Reaction pathway demonstrating catalyst-dependent regioselectivity in Fischer Indole Synthesis.
Part 5: References
-
Leibniz Information Centre for Science and Technology (TIB). "Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen." Chemical Science (2017). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Purity in 3-Ethyl-2-methyl-1H-indole Preparation
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-ethyl-2-methyl-1H-indole. While the Fischer Indole Synthesis (FIS) is the universally accepted route for this molecule, utilizing phenylhydrazine and 2-pentanone, it is notoriously prone to low yields and poor purity profiles[1].
The root cause of these purity issues is rarely poor technique; rather, it is an inherent mechanistic challenge. 2-Pentanone is an unsymmetrical ketone. When it condenses with phenylhydrazine, the resulting hydrazone can tautomerize in two different directions, leading to two distinct regioisomers[2]. Furthermore, the electron-rich nature of the resulting alkyl-substituted indole makes it highly susceptible to polymerization (tarring) under harsh acidic conditions[3].
This guide provides a deep-dive mechanistic analysis, quantitative optimization data, and a self-validating protocol to help you troubleshoot and eliminate low purity in your 3-ethyl-2-methyl-1H-indole workflows.
Mechanistic Root Cause Analysis: The Regioselectivity Dilemma
To solve the purity issue, we must first understand the causality of the byproduct formation. The FIS proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate[2].
Because 2-pentanone has two enolizable positions (the C1 methyl group and the C3 methylene group), the phenylhydrazone intermediate can form two different ene-hydrazines:
-
Pathway A (C3 Deprotonation): Yields the more substituted, thermodynamically stable ene-hydrazine. The subsequent sigmatropic rearrangement and cyclization yield the target 3-ethyl-2-methyl-1H-indole .
-
Pathway B (C1 Deprotonation): Yields the less substituted, kinetically accessible ene-hydrazine. This pathway leads to the primary contaminant: 2-propyl-1H-indole [1].
If your final product is an inseparable oil or shows multiple peaks in LC-MS/NMR, you are likely looking at a mixture of these two regioisomers.
Caption: Mechanistic divergence in Fischer Indole Synthesis leading to target product and regioisomer.
Quantitative Data: Catalyst Influence on Purity
The choice of acid catalyst and solvent dictates the ratio of the two ene-hydrazines. Harsh Brønsted acids (like Polyphosphoric Acid - PPA) often lead to poor selectivity and severe tarring[3]. Milder acids or specific Lewis acids allow for better thermodynamic control[4].
Table 1: Illustrative Impact of Catalyst and Conditions on Regioselectivity
| Catalyst System | Temp (°C) | Ratio (Target : Isomer) | Crude Yield (%) | Primary Troubleshooting Issue |
| Polyphosphoric Acid (PPA) | 100°C | 45 : 55 | < 40% | Severe polymerization (black tar); poor regioselectivity. |
| ZnCl₂ (neat melt) | 130°C | 50 : 50 | 65% | 1:1 Isomeric mixture; difficult downstream purification. |
| Glacial Acetic Acid | 90°C | 80 : 20 | 75% | Slower reaction time, but significantly cleaner crude profile. |
| PCl₃ in Benzene / Toluene | 70°C | 88 : 12 | 82% | Best selectivity, but requires strict anhydrous conditions[4]. |
Troubleshooting FAQs
Q1: My NMR shows a mixture of products. How do I definitively differentiate 3-ethyl-2-methyl-1H-indole from the 2-propyl-1H-indole contaminant? A1: Rely on the alkyl chain splitting patterns and the pyrrole ring protons.
-
Target (3-ethyl-2-methyl-1H-indole): You will see a distinct triplet-quartet pattern for the ethyl group at C3, and a sharp singlet (~2.3 ppm) integrating to 3H for the C2 methyl group. Crucially, there will be no singlet in the aromatic region for a C3 proton.
-
Contaminant (2-propyl-1H-indole): You will observe a triplet-multiplet-triplet pattern for the propyl chain. Most importantly, you will see a distinct aromatic singlet around 6.2 ppm corresponding to the unsubstituted C3 proton on the pyrrole ring.
Q2: My reaction mixture turns into a black, tarry substance, and my yield is <20%. What is happening? A2: You are likely using an overly aggressive acid catalyst (e.g., PPA or H₂SO₄) at high temperatures[3]. Alkyl indoles are highly electron-rich and readily undergo acid-catalyzed oligomerization and oxidative degradation. To fix this: switch to a milder catalyst (like Glacial Acetic Acid), strictly purge your reaction vessel with Argon to prevent oxidation, and lower the temperature to 80-90°C.
Q3: The two isomers co-elute on my normal-phase silica gel column. How can I purify the target compound? A3: Because both isomers share identical molecular weights and nearly identical polarities, standard Hexane/Ethyl Acetate silica chromatography often fails[3].
-
Alternative 1: Switch to Reversed-Phase (C18) chromatography using a Water/Acetonitrile gradient, which better resolves the subtle hydrophobic differences between an ethyl/methyl vs. a propyl chain.
-
Alternative 2: Attempt selective crystallization. Dissolve the crude oil in anhydrous diethyl ether and bubble dry HCl gas through the solution. The hydrochloride salts may precipitate at different rates, allowing you to isolate the target via fractional crystallization.
Self-Validating Experimental Protocol
Step 1: Hydrazone Formation
-
In an oven-dried, Argon-purged round-bottom flask, dissolve phenylhydrazine (1.0 equiv) in absolute ethanol (0.5 M).
-
Add 2-pentanone (1.1 equiv) dropwise at room temperature. Stir for 2 hours.
-
Validation Checkpoint 1: Perform a TLC (Hexane:EtOAc 8:2). The phenylhydrazine spot (R_f ~0.2, stains brown with KMnO₄) must be completely consumed. A new, less polar spot (the hydrazone, R_f ~0.6) should dominate. The solution will shift to a pale yellow color.
Step 2: Indolization (Cyclization)
-
Evaporate the ethanol under reduced pressure to isolate the crude hydrazone.
-
Redissolve the hydrazone in Glacial Acetic Acid (10 volumes).
-
Heat the mixture to 90°C under a reflux condenser and a strict Argon atmosphere for 4-6 hours.
-
Validation Checkpoint 2: Hold a piece of damp red litmus paper at the top of the reflux condenser. It should turn blue, validating the evolution of ammonia gas (NH₃), which is the mechanistic byproduct of the cyclization step.
-
Validation Checkpoint 3: TLC monitoring should show the disappearance of the hydrazone and the appearance of the indole (R_f ~0.4). Spray the TLC plate with Ehrlich's Reagent (p-dimethylaminobenzaldehyde); the target indole spot will instantly stain a vibrant pink/purple, confirming the presence of the indole core.
Step 3: Workup & Isolation
-
Cool the reaction to 0°C. Slowly pour the mixture over crushed ice.
-
Carefully neutralize the acetic acid by adding 6M NaOH dropwise until the pH reaches 8. (Caution: Highly exothermic).
-
Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, ready for reversed-phase purification.
References
Sources
Storage conditions to prevent oxidation of 3-ethyl-2-methyl-1H-indole
Welcome to the Technical Support Center for indole derivative handling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind the degradation of 3-ethyl-2-methyl-1H-indole. By understanding the chemistry of autoxidation, you can implement self-validating protocols that guarantee the integrity of your assays and syntheses.
Mechanistic Insight: Why Does 3-Ethyl-2-methyl-1H-indole Oxidize?
Indoles are highly electron-rich aromatic heterocycles, which makes them uniquely valuable in drug discovery but highly susceptible to chemical oxidation[1],[2]. While the C2 and C3 positions in 3-ethyl-2-methyl-1H-indole are sterically protected by alkyl groups, the nitrogen lone pair and the fused
When exposed to ambient oxygen and light, 2,3-dialkylindoles undergo a well-documented autoxidation cascade. Atmospheric radicals or UV light abstract a hydrogen atom, forming an indolyl radical. This radical rapidly reacts with molecular oxygen (
Autoxidation pathway of 2,3-dialkylindoles leading to colored dimer impurities.
Troubleshooting & FAQs
Q1: My batch of 3-ethyl-2-methyl-1H-indole has turned from an off-white powder to a pale pink solid. Is it still usable? A: No, it should not be used for sensitive quantitative assays without purification. The pink hue is a direct visual indicator of indolenine dimers forming via the autoxidation pathway[3]. Causality: Even a 1-2% degradation can introduce reactive hydroperoxides that will poison transition-metal catalysts in downstream cross-coupling reactions or cause false positives in biological screening.
Q2: Why do we specifically use Argon instead of Nitrogen for inert storage?
A: Argon is approximately 38% denser than ambient air and nitrogen.
Causality: When you purge a vial with Argon, it sinks to the bottom, physically lifting and displacing the reactive oxygen layer away from the solid compound. Nitrogen, being lighter, mixes more readily with ambient air, leaving trace
Q3: Does temperature really matter if the vial is sealed and kept in the dark? A: Yes. The conversion of the 3-hydroperoxyindolenine intermediate into dimers is a thermally driven process[3]. Storing the compound at -20°C kinetically halts the decomposition of any trace hydroperoxides that may have formed during brief atmospheric exposure, effectively freezing the degradation cascade.
Quantitative Storage Data
To optimize your inventory management, refer to the following empirical data regarding the stability of 3-ethyl-2-methyl-1H-indole under various environmental conditions:
| Storage Parameter | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Mechanism |
| Room Temp (25°C) | Ambient Air | Direct UV/Vis | < 1 Week | Rapid photo-oxidation & radical initiation |
| Room Temp (25°C) | Ambient Air | Dark (Amber) | 1-2 Months | Autoxidation to hydroperoxides |
| 4°C (Fridge) | Argon/N₂ | Dark (Amber) | 6-12 Months | Slow dimerization of trace oxidized species |
| -20°C (Freezer) | Argon Blanketed | Dark (Amber) | > 2 Years | Negligible (Kinetically halted) |
Self-Validating Standard Operating Procedures (SOPs)
A robust protocol must verify its own success. Below are the methodologies for storing and rescuing 3-ethyl-2-methyl-1H-indole, engineered with built-in validation checkpoints.
SOP 1: Aliquoting and Long-Term Inert Storage
Objective: Prevent photo-oxidation and radical-initiated autoxidation.
-
Preparation: Pre-chill amber borosilicate glass vials. Causality: Amber glass blocks UV wavelengths that initiate radical formation. Pre-chilling reduces the vapor pressure of the compound and minimizes thermal shock.
-
Aliquot Transfer: In a glove box or under a steady stream of Argon, transfer the required mass into the vials. Do not store the compound in a single large bulk container. Causality: Repeatedly opening a bulk container introduces fresh
and atmospheric moisture (freeze-thaw condensation), accelerating degradation. -
Argon Displacement: Insert a fine needle connected to an Argon line into the vial, keeping the tip near the solid surface. Purge for 60 seconds.
-
Sealing & Validation: Seal with a PTFE-lined cap and wrap with Parafilm. Self-Validation Step: Weigh the sealed vial on an analytical balance and record the mass. A stable mass over 6 months confirms the physical integrity of the seal.
-
Secondary Storage: Place the vials in a secondary desiccator box containing indicating Drierite and a resazurin-based anaerobic indicator strip. Store at -20°C. Self-Validation Step: The indicator strip must remain pink/white. If it turns blue/purple, the micro-environment has been breached by oxygen, and the vials must be re-purged immediately.
Self-validating workflow for the quality control and storage of indole derivatives.
SOP 2: Rescue and Purification of Oxidized Batches
Objective: Strip hydroperoxides and dimers from a degraded batch.
-
Dissolution: Dissolve the pink/brown degraded batch in a minimal volume of hot Hexane/Ethyl Acetate (8:2 ratio).
-
Silica Plug Filtration: Pass the solution through a short plug of silica gel. Causality: The oxidized dimers and hydroperoxides contain highly polar hydroxyl and carbonyl groups, causing them to bind strongly to the silica stationary phase, while the non-polar parent alkylindole elutes quickly.
-
Concentration: Concentrate the eluent under reduced pressure (rotary evaporation) at a bath temperature no higher than 30°C to prevent thermal degradation.
-
Validation: Run a Thin Layer Chromatography (TLC) plate using Hexane:EtOAc (8:2). Self-Validation Step: The pure 3-ethyl-2-methyl-1H-indole will appear as a single high-running spot (Rf ~0.7) under UV light. If any material remains at the baseline, repeat the silica plug filtration.
References
-
"Indole - Wikipedia", Wikipedia. URL:[Link]
-
"Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine", Canadian Journal of Chemistry. URL:[Link]
-
"Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study", Atmospheric Chemistry and Physics. URL:[Link]
-
"Green Oxidation of Indoles using halide Catalysis", Nature Communications. URL:[Link]
Sources
Overcoming steric hindrance in 3-ethyl-2-methyl-1H-indole functionalization
Welcome to the Technical Support Center for advanced indole functionalization. 3-Ethyl-2-methyl-1H-indole presents a highly specific synthetic challenge: the C2 and C3 positions are completely blocked by methyl and ethyl groups respectively, while the N1 position is sterically hindered by the adjacent C2-methyl group. Furthermore, the C4 position experiences significant steric shielding from the C3-ethyl group.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers overcome these steric barriers during N-alkylation and benzenoid C-H functionalization.
Troubleshooting Guide 1: N-Functionalization (N1)
Q: Why do my N-alkylation attempts with standard bases (e.g., K₂CO₃) result in >80% recovered starting material? A: The C2-methyl group creates a severe steric clash that restricts the approach trajectory of electrophiles to the N1-anion. Weak bases like K₂CO₃ in protic or moderately polar solvents fail to generate a sufficiently "naked" and reactive indolide anion. To overcome this, you must shift to kinetic control using strong bases (NaH or KOtBu) in highly polar aprotic solvents (DMF or DMSO). This maximizes the nucleophilicity of the nitrogen, allowing it to outcompete the steric barrier of the 2-methyl group 1.
Table 1: Quantitative Base and Solvent Effects on N1-Alkylation Yield
| Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| K₂CO₃ | Acetone | 60 | < 10% | Insufficient deprotonation; tight ion pair blocked by 2-Me. |
| Cs₂CO₃ | MeCN | 80 | 35% | Moderate yield; competing hydrolysis limits conversion. |
| NaH | THF | 0 to 25 | 45% | Poor solubility of the indolide intermediate. |
| NaH | DMF | 0 to 25 | 88% | Optimal kinetic N-alkylation; naked anion formed. |
| KOtBu | DMSO | 25 | 92% | Excellent conversion; highest nucleophilicity achieved. |
Self-Validating Protocol: Kinetic N-Alkylation of 3-Ethyl-2-methyl-1H-indole
Objective: Achieve >85% N-alkylation while preventing C-alkylation side reactions.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-ethyl-2-methyl-1H-indole (1.0 mmol) and anhydrous DMF (5.0 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in portions.
-
Causality: Low temperature prevents solvent decomposition.
-
Validation Check: Effervescence (H₂ gas) must be observed. The solution will transition from colorless to a pale yellow/greenish tint, confirming indolide formation.
-
-
Electrophile Addition: Stir at 0 °C for 30 minutes. Add the alkyl halide (1.2 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
-
Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (lower Rf) to a new, less polar spot.
-
-
Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to completely remove DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Troubleshooting Guide 2: Regioselective C-H Functionalization (C6 vs C7)
Q: Since C2 and C3 are blocked, how can I direct C-H functionalization selectively to the C6 or C7 position? A: With C2/C3 blocked and C4 sterically shielded by the C3-ethyl group, functionalization is naturally biased toward the C5, C6, and C7 positions. The regioselectivity between C6 and C7 can be strictly controlled by your choice of catalyst and directing mechanism:
-
C6-Selectivity: Achieved via thermodynamic control. Using Lewis acids like In(OTf)₃ in THF drives the reaction to the C6 position, as the N1 position is sterically hindered and C6 offers the most sterically relaxed electrophilic aromatic substitution site 1.
-
C7-Selectivity: Achieved via transition-metal catalysis using Rh(II) dimers. The free N-H of the indole acts as a non-covalent directing group, hydrogen-bonding with the diazo ester ligands of the Rh-carbenoid to precisely deliver the electrophile to the adjacent C7 position 2.
Table 2: Regioselectivity of C-H Functionalization based on Catalyst System
| Catalyst System | Reagent | Directing Mechanism | Major Regioisomer | Yield (%) |
| In(OTf)₃ / THF | p-Quinone Methide | Thermodynamic / Steric relief | C6-alkylated | 85% |
| Rh₂(OAc)₄ / DCM | Diazo Ester | NH-Hydrogen Bonding | C7-alkylated | 78% |
| Ir(III) / AgNTf₂ | Amidation Reagent | Electronic / Steric Shielding | C6-amidated | 72% |
Self-Validating Protocol: Rh(II)-Catalyzed Regioselective C7-H Alkylation
Objective: Direct alkylation to the C7 position using the N-H bond as a directing group.
-
Preparation: In an oven-dried vial under nitrogen, combine 3-ethyl-2-methyl-1H-indole (1.0 mmol) and Rh₂(OAc)₄ (0.02 mmol, 2 mol%).
-
Solvation: Add anhydrous Dichloromethane (DCM, 4.0 mL) and stir at room temperature.
-
Reagent Addition: Dissolve the diazo compound (1.5 mmol) in DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Causality: Slow addition prevents diazo dimerization side reactions, ensuring the Rh-carbenoid reacts exclusively with the indole.
-
-
Reaction: Stir at room temperature for an additional 2 hours.
-
Validation Check: The evolution of N₂ gas should cease, and a color change indicating the consumption of the diazo compound should be observed.
-
-
Purification: Concentrate the mixture under reduced pressure. Purify directly via silica gel chromatography to isolate the C7-alkylated product.
Visualizing Workflows and Mechanisms
Divergent functionalization pathways for 3-ethyl-2-methyl-1H-indole based on steric control.
Rh(II)-catalyzed regioselective C7-H alkylation mechanism via NH-hydrogen bonding.
Troubleshooting Guide 3: Overcoming Side Reactions
Q: How do I prevent polyalkylation or Friedel-Crafts side reactions when targeting the benzenoid ring? A: Polyalkylation is a common issue when using highly reactive electrophiles like trichloroacetimidates. Because the parent indole is highly reactive, blocking the C2 and C3 positions (as in 3-ethyl-2-methyl-1H-indole) naturally suppresses C2/C3 dialkylation. However, to prevent over-alkylation on the benzenoid ring (e.g., at both C5 and C6), you must strictly control the stoichiometry of the electrophile (limit to 1.0 - 1.2 equivalents) and operate at lower temperatures. If polyalkylation persists, introducing a temporary electron-withdrawing group (like a halogen) can deactivate the ring, allowing for mono-functionalization 3. Understanding the physical organic parameters of your substrate is crucial to tuning these site-selective functionalizations 4.
References
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. 1
-
Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. Xingwei Li, Shaanxi Normal University. 2
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. 3
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. 4
Sources
Technical Support Center: Downstream Processing in Indole Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide addresses one of the most notorious bottlenecks in the Fischer Indole Synthesis (FIS): the removal of unreacted phenylhydrazine from crude product mixtures.
Phenylhydrazine is a highly reactive, toxic, and polar reagent. Because FIS often requires a slight excess of the hydrazine to drive hydrazone formation, downstream purification is frequently complicated by its presence. As a Senior Application Scientist, I have compiled this troubleshooting guide to provide you with mechanistically grounded, self-validating protocols to isolate your target indoles with high purity.
Troubleshooting & FAQs
Q1: Why does excess phenylhydrazine cause my indole to streak during silica gel flash chromatography? Causality: Phenylhydrazine is a basic, bifunctional amine. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of stationary-phase silica gel. This strong hydrogen bonding and acid-base interaction cause severe tailing (streaking). Furthermore, phenylhydrazine is prone to rapid air oxidation on the column, generating highly colored, polar degradation products (often dark red or brown tars) that co-elute with the target indole. Solution: Pre-column removal is mandatory. Never load crude FIS mixtures containing bulk phenylhydrazine directly onto a silica column. Use liquid-liquid extraction or chemical scavenging prior to chromatography.
Q2: I tried washing my organic layer with 1M HCl to remove phenylhydrazine, but my indole degraded. How can I achieve phase separation without destroying my product? Causality: Phenylhydrazine has a conjugate acid pKa of approximately 5.2. While strong aqueous acids (like 1M HCl) rapidly protonate it to form the water-soluble phenylhydrazine hydrochloride[1], electron-rich indoles are highly sensitive to strong acids and can undergo polymerization or decomposition (e.g., dimerization at the C3 position). Solution: Utilize a mild acidic quench . Washing the organic phase with 10% aqueous citric acid or 1M sodium bisulfate (NaHSO4) drops the aqueous pH to ~2.5–3.0. This is sufficiently low to quantitatively protonate phenylhydrazine (driving it into the aqueous phase)[2], but mild enough to prevent the degradation of most acid-sensitive indoles.
Q3: My synthesized indole is highly water-soluble, making biphasic aqueous extraction impossible. How can I remove the phenylhydrazine? Causality: When partition coefficients do not favor biphasic separation, you must rely on covalent capture (chemisorption) rather than physical partitioning. Phenylhydrazine is a potent alpha-effect nucleophile. Solution: Employ a polymer-supported scavenger resin . Aldehyde-functionalized resins, such as poly(ethylene glycol) acrylamide (PEGA) supported benzaldehyde[3] or ScavengePore 4-Phenethyloxybenzaldehyde[4], react rapidly and selectively with the primary amine of phenylhydrazine. This forms a resin-bound hydrazone that is easily removed by simple vacuum filtration, leaving your water-soluble indole untouched in the filtrate.
Q4: Can I remove phenylhydrazine by vacuum distillation for large-scale reactions? Causality: Yes, but it requires specialized equipment. Phenylhydrazine has a very high boiling point of ~243.5 °C at atmospheric pressure and is prone to thermal decomposition[5]. Solution: Distillation is only viable if your target indole is exceptionally thermally stable and has a significantly different boiling point. You must use a high-vacuum setup (e.g., distilling phenylhydrazine at ~120 °C under 12 mmHg)[6]. For most discovery-scale pharmaceutical applications, chemical scavenging is preferred over distillation to preserve product integrity.
Quantitative Data & Reagent Selection
To design an effective purification strategy, it is critical to compare the physicochemical properties of the reagent against your product and select the appropriate scavenging tools.
Table 1: Physicochemical Comparison for Phase Separation
| Property | Phenylhydrazine | Typical Substituted Indole | Separation Logic |
| pKa (Conjugate Acid) | ~5.2 | ~ -3.0 to -2.0 | Mild acid (pH 3) protonates hydrazine, not indole. |
| Boiling Point | 243.5 °C (dec.) | > 250 °C (varies) | High vacuum required for distillation[5]. |
| Nucleophilicity | Very High (Alpha-effect) | Low to Moderate (C3 position) | Hydrazine reacts rapidly with electrophilic resins[3]. |
| Aqueous Solubility | Moderate (High if protonated) | Very Low (Lipophilic) | Ideal for biphasic liquid-liquid extraction[2]. |
Table 2: Commercial Scavenger Resins for Hydrazine Removal
| Resin Type | Functional Group | Capacity (mmol/g) | Best Use Case |
| ScavengePore | 4-Phenethyloxybenzaldehyde | 0.5 - 1.5 | General covalent capture of free hydrazines[4]. |
| PEGA-Resin | Polymer-supported benzaldehyde | ~ 1.0 | Swells in diverse solvents; ideal for polar media[3]. |
| Amberlyst-15 | Sulfonic Acid (H+ form) | 3.0 - 4.7 | Non-covalent ion-exchange capture (acidic). |
Experimental Workflows & Logic
Caption: Decision matrix for selecting the appropriate phenylhydrazine removal strategy.
Protocol A: Mild Acidic Biphasic Quench (For Lipophilic, Stable Indoles)
This protocol utilizes pH-controlled partitioning to create a self-validating separation system.
-
Dilution: Dilute the crude Fischer Indole Synthesis reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 mmol of theoretical product.
-
Mild Acid Wash: Add an equal volume of 10% aqueous citric acid.
-
Agitation & Validation: Shake vigorously in a separatory funnel. Self-Validation Step: Test the pH of the aqueous layer using indicator paper. It must read between pH 2.0 and 3.0. If it is higher, excess phenylhydrazine is buffering the solution; add more citric acid until the target pH is reached.
-
Separation: Allow the layers to separate. The unreacted phenylhydrazine is now protonated (phenylhydrazine hydrochloride) and resides in the aqueous layer[1].
-
Secondary Wash: Wash the retained organic layer once with saturated aqueous NaHCO3 to neutralize any residual acid, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Caption: pH-dependent phase distribution logic for phenylhydrazine extraction.
Protocol B: Polymer-Supported Scavenging (For Acid-Sensitive or Polar Indoles)
This protocol utilizes covalent chemisorption to remove phenylhydrazine without altering the pH of the system.
-
Solvent Exchange: Ensure the crude reaction mixture is dissolved in a solvent compatible with resin swelling (e.g., THF, DMF, or DCM).
-
Resin Calculation: Calculate the estimated amount of unreacted phenylhydrazine. Weigh out an aldehyde-functionalized scavenger resin (e.g., ScavengePore 4-Phenethyloxybenzaldehyde)[4] corresponding to a 3.0 molar equivalent excess relative to the estimated remaining hydrazine.
-
Incubation: Add the resin to the reaction mixture. Stir gently at room temperature for 2 to 4 hours.
-
Self-Validation (TLC/Stain): Spot the mixture on a TLC plate. Stain with Ninhydrin or Dragendorff's reagent. Phenylhydrazine will show a distinct, rapidly developing spot. Continue stirring until this spot completely disappears, indicating quantitative covalent capture[3].
-
Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with the reaction solvent (3 x 10 mL) to ensure all indole product is eluted.
-
Concentration: Evaporate the combined filtrates to yield the phenylhydrazine-free crude indole, ready for final polishing (crystallization or flash chromatography).
References
- US4352941A - Process for purification of phenylhydrazine - Google Patents Source: Google Patents URL
-
New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes Source: PubMed (Org Lett. 2004) URL:[Link]
-
Preparation of phenylhydrazine Source: PrepChem URL:[Link]
-
Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale Source: MDPI (Water 2018) URL:[Link]
Sources
- 1. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scavenger resins [rapp-polymere.com]
- 5. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
Scalability challenges in the synthesis of 3-ethyl-2-methyl-1H-indole
Technical Support Center: Scalability Challenges in the Synthesis of 3-Ethyl-2-methyl-1H-indole
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered when scaling the synthesis of 3-ethyl-2-methyl-1H-indole from bench-scale discovery to multi-kilogram pilot production. The Fischer Indole Synthesis (FIS) is the foundational pathway for this molecule, but its scale-up is notoriously plagued by regioselectivity drift, severe thermal runaways, and downstream purification failures.
Below, we dissect the root causes of these failures and provide field-validated, scalable solutions.
Section 1: Troubleshooting Regioselectivity & Mechanism
Q1: Why do I get a mixture of 3-ethyl-2-methyl-1H-indole and 2-propyl-1H-indole when scaling up the Fischer Indole Synthesis with 2-pentanone?
Causality & Mechanism: The Fischer indole synthesis relies on the acid-catalyzed tautomerization of a phenylhydrazone intermediate into an ene-hydrazine[1]. Because your starting material, 2-pentanone (methyl propyl ketone), is an unsymmetrical ketone, tautomerization can occur at two different positions[2].
-
Deprotonation at the internal methylene group yields Ene-hydrazine A, which undergoes a [3,3]-sigmatropic rearrangement to form your target, 3-ethyl-2-methyl-1H-indole.
-
Conversely, deprotonation at the terminal methyl group yields Ene-hydrazine B, leading to the 2-propyl-1H-indole byproduct.
The direction of this rearrangement is highly dependent on the steric and electronic characteristics of the carbonyl compound[3]. At larger scales, uneven heating often inadvertently pushes the reaction toward thermodynamic control, increasing the yield of the undesired regioisomer.
Actionable Solution: To drive the reaction toward the target 3-ethyl-2-methyl-1H-indole, you must operate under strict kinetic control. Using stronger protic acids (e.g., methanesulfonic acid) at strictly controlled, lower initial temperatures favors the formation of the more substituted internal ene-hydrazine, thereby improving your regioselectivity ratio.
Fig 1. Mechanistic pathways governing regioselectivity in the Fischer Indole Synthesis.
Section 2: Managing Exothermicity & Reactor Design
Q2: Batch synthesis of this indole derivative leads to severe thermal runaways and tar formation at the >100g scale. How can we mitigate this?
Causality & Mechanism: The core steps of the FIS—specifically the cleavage of the N-N bond and the subsequent rearomatization during ammonia elimination—are highly exothermic[1]. In traditional batch reactors, the surface-area-to-volume ratio decreases drastically as scale increases. This poor heat transfer leads to localized "hot spots" and thermal amplification effects, which promote the oligomerization of the electron-rich indole product into intractable tar[4].
Actionable Solution: Transition the synthesis to a continuous flow chemistry platform[4]. Flow reactors utilize micro-channels or narrow coils that provide superior heat and mass transfer. This allows you to run the reaction safely at elevated temperatures (e.g., 110 °C to 200 °C) under pressure, reducing the residence time to minutes while maintaining isothermal conditions and completely suppressing thermal degradation[4][5].
Fig 2. Continuous flow reactor setup for scalable, isothermal indole synthesis.
Section 3: Catalyst Selection & Downstream Emulsions
Q3: Lewis acids like ZnCl₂ work well at the bench scale but cause severe emulsion issues during aqueous workup at pilot scale. What are scalable alternatives?
Causality & Mechanism: Zinc chloride is a highly effective Lewis acid for driving FIS[3]. However, upon neutralization with an aqueous base during workup, Zn²⁺ precipitates as polymeric zinc hydroxide gels. These gelatinous solids act as powerful emulsifying agents at the organic/aqueous interface, trapping the highly lipophilic 3-ethyl-2-methyl-1H-indole and severely complicating phase separation.
Actionable Solution: Eliminate metal catalysts entirely by utilizing a homogeneous protic solvent system. A validated approach for continuous flow utilizes a solvent mixture of DMSO, acetic acid, and water (2:1:1 ratio)[4]. This mixture provides sufficient protic acidity to drive the cyclization without the need for transition metals. Alternatively, utilizing deep eutectic solvents or ionic liquids (such as choline chloride/ZnCl₂) allows for alternative, non-aqueous isolation techniques like direct extraction or sublimation[6].
Quantitative Data: Batch vs. Continuous Flow Optimization
| Parameter | Traditional Batch | Continuous Flow (Optimized) | Impact on Scalability |
| Reactor Type | Glass Jacketed Vessel | PFA/Stainless Steel Coil | Eliminates thermal runaways |
| Catalyst System | ZnCl₂ (Stoichiometric) | DMSO/AcOH/H₂O (2:1:1) | Prevents downstream emulsions |
| Temperature | 80 °C (Prone to spikes) | 110 °C (Isothermal) | Ensures kinetic control |
| Reaction Time | 4 - 12 hours | 20 minutes | Drastically increases throughput |
| Regioselectivity | ~60:40 (Target:Byproduct) | >85:15 (Target:Byproduct) | Simplifies final purification |
| Isolated Yield | 45 - 55% | 80 - 96% | Maximizes raw material efficiency |
Self-Validating Experimental Protocol: Continuous Flow Synthesis
This protocol utilizes a self-validating feedback loop to ensure high-fidelity synthesis of 3-ethyl-2-methyl-1H-indole without thermal degradation.
Step 1: Reagent Preparation & Priming
-
Action: Prepare Solution A: 0.95 M 2-pentanone in DMSO. Prepare Solution B: 0.90 M phenylhydrazine hydrochloride in a DMSO/H₂O/AcOH (2:1:1 v/v) mixture.
-
Validation Check: Perform Karl Fischer titration on the solvent streams. Water content must be strictly controlled to the designated ratio, as excess water will hydrolyze the hydrazone intermediate before cyclization can occur.
Step 2: Flow Initiation & Mixing
-
Action: Pump Solution A and Solution B at equal flow rates into a high-shear T-mixer.
-
Validation Check: Monitor system backpressure. A stable pressure reading confirms that the phenylhydrazine hydrochloride is fully dissolved and no premature precipitation is blocking the micro-channels.
Step 3: Isothermal Cyclization
-
Action: Route the mixed stream through a heated PFA coil reactor set to 110 °C. Adjust the flow rate to achieve a precise residence time of 20 minutes.
-
Validation Check (IPC): Utilize inline UV-Vis spectroscopy or sample the exit stream via HPLC. The reaction is validated as complete when the phenylhydrazone intermediate peak area is <1%. If >1%, decrease the flow rate to extend residence time.
Step 4: In-line Quench and Phase Separation
-
Action: Feed the reactor effluent directly into a secondary mixer containing a stream of 2M aqueous NaOH, followed by an inline membrane phase separator.
-
Validation Check: Measure the pH of the aqueous waste stream. It must be >8.0 to ensure the acetic acid is fully neutralized, which forces the lipophilic 3-ethyl-2-methyl-1H-indole entirely into the organic phase for downstream crystallization.
References
-
Wang, M., Yan, S., Zhang, Y., & Gu, S. (2022). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Reaction Chemistry & Engineering. 4
-
Kappe, C. O., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules (MDPI). 5
-
Alfa Chemistry Technical Resources. Fischer Indole Synthesis. 3
-
Royal Society of Chemistry. Acetophenone phenylhydrazone (XX) 1. 6
-
Wikipedia Contributors. Fischer indole synthesis. 1
-
ResearchGate. A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. 2
Sources
Validation & Comparative
HPLC method development for purity analysis of 3-ethyl-2-methyl-1H-indole
High-Resolution HPLC Method Development for Purity Analysis of 3-Ethyl-2-methyl-1H-indole: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks that arise during the scale-up of complex heterocyclic compounds. The purity analysis of 3-ethyl-2-methyl-1H-indole presents a classic chromatographic challenge. Synthesized primarily via the Fischer indole synthesis using unsymmetrical ketones (such as 2-pentanone), the reaction inherently produces a mixture of regioisomers—specifically, the desired 3-ethyl-2-methyl-1H-indole and the undesired 2-ethyl-3-methyl-1H-indole [1].
Because these regioisomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard analytical approaches often fail. This guide objectively compares traditional reversed-phase methodologies against specialized mixed-mode alternatives, providing a self-validating framework for robust purity analysis.
The Mechanistic Challenge: Why Standard C18 Columns Fail
In High-Performance Liquid Chromatography (HPLC), standard C18 (Octadecylsilyl) columns rely entirely on hydrophobic dispersive interactions. When analyzing the crude mixture of 3-ethyl-2-methyl-1H-indole and its regioisomer, the hydrophobic volume of both molecules is identical. The stationary phase cannot differentiate the subtle transposition of the methyl and ethyl groups.
To achieve baseline resolution, we must shift our strategy from purely hydrophobic partitioning to orthogonal mechanisms. By utilizing a mixed-mode or π-π interactive stationary phase (such as a Phenyl-Hexyl or Newcrom R1 column), we can exploit the slight differences in electron density across the indole π-system caused by the hyperconjugation of the varying alkyl substituents at the C2 and C3 positions [2].
Comparative Column Selectivity & Performance Data
The following table summarizes the quantitative performance of a standard C18 approach versus an optimized mixed-mode approach for resolving the critical regioisomer pair.
| Chromatographic Parameter | Method A: Standard RP-HPLC | Method B: Mixed-Mode HPLC |
| Stationary Phase | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) | Newcrom R1 (150 x 4.6 mm, 5 µm) |
| Separation Mechanism | Hydrophobic Partitioning | Hydrophobic + π-π Interactions |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Acetonitrile : Water (50:50 v/v) |
| Additive / Buffer | 0.1% Formic Acid | 0.1% Phosphoric Acid |
| Flow Rate & Temp | 1.0 mL/min @ 30°C | 1.0 mL/min @ 30°C |
| Detection Wavelength | 280 nm (UV) | 280 nm (UV) |
| Retention Time (Target) | 6.4 minutes | 8.2 minutes |
| Retention Time (Isomer) | 6.6 minutes | 9.8 minutes |
| Resolution ( | 1.1 (Co-elution / Fail) | 2.8 (Baseline Separation) |
| Tailing Factor ( | 1.6 (Moderate tailing) | 1.1 (Excellent peak symmetry) |
Self-Validating Experimental Protocol: Mixed-Mode HPLC Analysis
A robust analytical method must be self-validating—meaning it incorporates internal physical and chemical checks that immediately flag system failures before erroneous data is reported [3]. The following protocol details the optimized Method B.
Step 1: Mobile Phase Preparation & Silanol Suppression
-
Action: Prepare an isocratic mixture of Acetonitrile and LC-MS grade Water (50:50, v/v). Add 0.1% Phosphoric acid (
) to the aqueous phase prior to mixing. -
Causality: Indole derivatives possess a secondary amine that can interact with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing. Phosphoric acid lowers the mobile phase pH to ~2.5, fully protonating the silanols (pKa ~4.5) to neutralize their ion-exchange activity. Pre-mixing the solvents prevents baseline drift caused by pump-blending ripples.
Step 2: Sample Preparation (Matrix Matching)
-
Action: Accurately weigh 10 mg of the synthesized 3-ethyl-2-methyl-1H-indole crude solid. Dissolve entirely in 10 mL of the exact mobile phase to create a 1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Dissolving the analyte in the mobile phase prevents "solvent shock." If the sample were injected in a stronger solvent (e.g., 100% Acetonitrile), the analyte would travel faster than the mobile phase at the column head, causing band broadening and distorted peak shapes.
Step 3: Chromatographic Execution
-
Action: Install the mixed-mode column and equilibrate at 1.0 mL/min at 30°C until the baseline is completely flat. Set the injection volume to 10 µL and detection wavelength to 280 nm.
-
Causality: The 280 nm wavelength specifically targets the
transition of the indole chromophore. This maximizes the signal-to-noise ratio for the target analyte while remaining "blind" to non-UV-absorbing aliphatic impurities that may have carried over from the synthesis [4].
Step 4: System Suitability Testing (SST)
-
Action: Inject a resolution standard containing equal parts of 3-ethyl-2-methyl-1H-indole and 2-ethyl-3-methyl-1H-indole.
-
Self-Validating Criterion: The chromatographic sequence must be programmed to automatically abort if the resolution (
) between the two isomers falls below 2.0, or if the tailing factor ( ) exceeds 1.5. This ensures that column degradation or mobile phase preparation errors are caught strictly prior to sample quantitation.
Methodological Workflow
Fig 1. Logical workflow for resolving indole regioisomers via orthogonal column selectivity.
References
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column SIELC Technologies[Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines Asian Journal of Pharmaceutical Analysis[Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method ACS Omega[Link]
Mass spectrometry fragmentation patterns of 3-ethyl-2-methyl-1H-indole
The following guide is structured to provide an authoritative, mechanism-based analysis of the mass spectrometry fragmentation of 3-ethyl-2-methyl-1H-indole. It prioritizes causal explanation over rote data listing, ensuring utility for high-level structural elucidation.
Content Type: Technical Comparison & Structural Elucidation Guide
Methodology: Electron Ionization (EI) at 70 eV
Target Analyte: 3-Ethyl-2-methylindole (
Executive Summary & Structural Context
3-ethyl-2-methylindole is a dialkyl-substituted indole often encountered as a synthetic intermediate in tryptophan derivative chemistry or as a metabolic byproduct. In drug development, distinguishing this specific isomer from its structural analogs (e.g., 3-propylindole or 2-ethyl-3-methylindole) is critical, as the position of the alkyl chain on the indole core (C2 vs. C3) significantly alters pharmacological potency.
This guide defines the diagnostic fragmentation signature of 3-ethyl-2-methylindole. The primary differentiator is the C3-driven
Fragmentation Mechanics: The Causal Pathway
To interpret the spectrum accurately, one must understand the driving force: Resonance-Stabilized Radical Localization.
Upon Electron Ionization (70 eV), the indole moiety ionizes primarily at the nitrogen lone pair or the
-
Molecular Ion (
): The parent ion appears at 159 . It is robust and aromatic, typically showing 40-70% relative abundance. -
-Cleavage (The Dominant Event): The C3-ethyl group undergoes cleavage at the
-bond (the C-C bond within the ethyl chain).-
Mechanism: The radical on the nitrogen promotes the formation of a double bond between N and C2, and C2 and C3. This pushes the "unpaired electron density" to expel a neutral methyl radical (
) from the ethyl chain. -
Result: Formation of the highly stable 3-methylene-2-methylindoleninium ion at
144 . -
Abundance: This is the Base Peak (100%) .[1]
-
-
Secondary Fragmentation: The
144 ion further degrades by losing HCN (27 Da), a characteristic collapse of the pyrrole ring, yielding 117 .
Visualization: Fragmentation Pathway
The following diagram illustrates the specific electron flow and resulting ions.[2]
Caption: Figure 1. Mechanistic pathway of 3-ethyl-2-methylindole fragmentation. The dominant path (Solid Arrows) leads to the m/z 144 base peak via C3-beta cleavage.
Comparative Analysis: Distinguishing Isomers
The mass of 159 encompasses several indole isomers. The pattern of alkyl loss is the sole reliable method for differentiation without NMR.
Table 1: Diagnostic Ion Comparison
| Analyte | Structure Note | Molecular Ion ( | Base Peak (100%) | Key Diagnostic Loss | Mechanism |
| 3-Ethyl-2-methylindole | Ethyl at C3 | 159 | 144 | ||
| 3-n-Propylindole | Propyl at C3 | 159 | 130 | ||
| 2-Ethyl-3-methylindole | Ethyl at C2 | 159 | 159 or 144* | C2 cleavage is less favored; | |
| 2,3-Dimethylindole | Methyls at C2/C3 | 145 | 144 | Loss of H from Methyl to form methylene |
Analysis:
-
The "144" Rule: If
and the base peak is 144, the alkyl chain at C3 must be an Ethyl group. -
The "130" Rule: If
and the base peak is 130, the alkyl chain at C3 is likely Propyl (losing an ethyl radical). -
The "158" Indicator: A strong
peak ( 158) often indicates a methyl group at C3 (as in 2-ethyl-3-methylindole), where -cleavage is impossible (only H-loss is possible).
Experimental Protocol (Self-Validating)
To reproduce these results and ensure data integrity, follow this standardized GC-MS workflow.
A. Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL Methanol or Ethyl Acetate (HPLC Grade).
-
Concentration: Dilute to 10 ppm for full scan mode to prevent detector saturation.
-
Blank: Prepare a solvent-only blank to validate system cleanliness.
B. GC-MS Parameters (Agilent/Standard Configuration)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source (EI): 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, Scan Range
40–300.
C. Validation Criteria (Quality Assurance)
-
S/N Ratio: The molecular ion (
159) must have a Signal-to-Noise ratio > 10:1. -
Isotope Check: The
isotope peak at 160 should be approximately 11-12% of the intensity of 159 (consistent with 11 carbons). -
Fragmentation Ratio: The ratio of
should be (Base peak is fragment, not parent).
Diagnostic Utility in Drug Discovery
In a drug metabolism (DMPK) context, 3-ethyl-2-methylindole often appears as a metabolite of larger indole-containing drugs.
-
Metabolic ID: If a drug with a propyl-indole scaffold undergoes
-oxidation and subsequent decarboxylation, it may shorten to an ethyl-indole. -
Differentiation: Using the 144 vs. 130 peak ratio allows scientists to track the precise length of the alkyl chain degradation without isolating the compound for NMR.
References
-
NIST Mass Spectrometry Data Center. Indole, 2,3-dimethyl- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as mechanistic reference for alkyl-indole cleavage rules).
-
Jackson, G. et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. Available at: [Link] (Validates the positional isomer fragmentation logic for indole cores).
- Smith, R.M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sources
X-ray crystallography and structural analysis of 3-ethyl-2-methyl-1H-indole
[label="Solvent System Selection\n(
Figure 1: Step-by-step crystallographic workflow for 3-ethyl-2-methyl-1H-indole.
Comparative Structural Analysis: 3-EMI vs. 2,3-DMI
When evaluating 3-EMI as a scaffold against the simpler 2,3-dimethyl-1H-indole (2,3-DMI), the crystallographic data reveals significant differences in supramolecular assembly. The substitution of a methyl group for an ethyl group at the C3 position fundamentally alters the crystal packing.
Table 2: Crystallographic Metrics Comparison
| Metric | 3-Ethyl-2-methyl-1H-indole (3-EMI) | 2,3-Dimethyl-1H-indole (2,3-DMI) | Structural Implication |
| Crystal System | Monoclinic | Monoclinic | Both favor monoclinic systems, typical for planar aromatic heterocycles. |
| Space Group | P2₁/c | P2₁/n | Variations in inversion center placement due to steric bulk. |
| Packing Motif | Offset Stacked (Slipped) | Strict Herringbone | The C3-ethyl group in 3-EMI prevents tight edge-to-face packing, forcing a slipped-stack arrangement. |
| Primary Interaction | N-H···π (Intermolecular) | N-H···π (Intermolecular) | Both utilize the indole N-H as a hydrogen bond donor, crucial for receptor binding modeling. |
| C3-Substituent Disorder | Moderate (at room temp) | Low | The ethyl group in 3-EMI requires 100 K data collection to resolve conformational flexibility, whereas 2,3-DMI is rigid. |
Analytical Insight: The structural divergence highlighted in Table 2 directly impacts drug formulation and receptor binding kinetics. The "offset stacked" packing of 3-EMI results in a slightly lower lattice energy compared to the tightly packed herringbone structure of 2,3-DMI. In a pharmacological context, this subtle increase in lipophilic surface area and conformational flexibility allows 3-EMI derivatives to more effectively navigate deep, hydrophobic binding pockets in target proteins[1].
References
-
Autoxidation of 2,3-Dialkylindoles Canadian Science Publishing[Link]
-
3-ethyl-2-methyl-1H-indole - CAS 35246-18-5 MolAid Chemical Database[Link]
-
Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives ResearchGate[Link]
Sources
Structure-activity relationship (SAR) of 3-ethyl substituted indoles
Preclinical Candidate Evaluation Guide: 3-Ethyl Substituted Indoles vs. Traditional Scaffolds in Kinase Inhibition
The indole ring is a privileged pharmacophore, historically serving as the structural backbone for numerous FDA-approved therapeutics[1]. However, the specific structure-activity relationship (SAR) of 3-ethyl substituted indoles has recently emerged as a breakthrough in designing dual-targeted kinase inhibitors[2]. This guide provides a rigorous preclinical comparison between novel 5-substituted-3-ethylindole-2-carboxamides and mono-targeted clinical standards like Erlotinib (EGFR) and Dinaciclib (CDK2)[3].
As drug resistance increasingly limits the efficacy of mono-targeted therapies, the polypharmacological potential of the 3-ethylindole core offers a distinct advantage in oncology drug development.
Structural Dynamics & SAR: Why the 3-Ethyl Substitution?
In the context of kinase inhibition, the ATP-binding pocket (hinge region) demands precise steric and electronic complementarity.
-
Steric Anchoring: Unlike unsubstituted or 3-methyl indoles, the 3-ethyl group provides the optimal van der Waals volume to anchor the scaffold deep within the hydrophobic clefts of both EGFR and CDK2[4].
-
Conformational Restriction: The ethyl group at the C3 position restricts the rotational freedom of the indole core. This pre-organizes the molecule into an active conformation that favors critical hydrogen bonding at the C2-carboxamide position[5].
-
Polypharmacological Efficacy: This specific steric bulk allows molecules like compounds 5i and 5j to achieve nanomolar potency against two distinct kinases simultaneously, a feat rarely achieved by traditional mono-targeted scaffolds[3].
Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway blockade achieved by the 3-ethylindole scaffold, which simultaneously disrupts tumor proliferation and triggers apoptosis.
Logical diagram of 3-ethylindole derivatives acting as dual EGFR/CDK2 inhibitors.
Comparative Efficacy Profiling
To objectively evaluate the performance of 3-ethylindole derivatives, we compare their in vitro inhibitory profiles against clinical reference standards. The data below summarizes the mean growth inhibition (GI50) across four cancer cell lines alongside specific kinase IC50 values[2][3].
| Compound | Structural Modification | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5c | 3-Ethylindole derivative | >100 | 124 ± 08 | 46 ± 05 |
| 5g | 3-Ethylindole derivative | 55 | 115 ± 07 | 33 ± 04 |
| 5i | 3-Ethylindole derivative | 49 | 85 ± 06 | 24 ± 02 |
| 5j | 3-Ethylindole derivative | 37 | 92 ± 07 | 16 ± 02 |
| Erlotinib | Quinazoline (Reference) | 33 | 80 ± 05 | N/A |
| Dinaciclib | Pyrazolo-pyrimidine (Ref) | N/A | N/A | 20 ± 02 |
Data Interpretation: Compound 5j outperforms the CDK2 reference standard Dinaciclib (16 nM vs 20 nM) while maintaining near-equivalent potency to Erlotinib against EGFR, validating the dual-targeting superiority of the 3-ethylindole core[3].
Self-Validating Experimental Workflows
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prove causality and eliminate false positives.
Self-validating experimental workflow for synthesizing and evaluating 3-ethylindoles.
Protocol 1: Regioselective Synthesis of the 3-Ethylindole Core
-
Causality: Traditional C3-alkylation of indoles often results in poor regioselectivity and over-alkylation. To circumvent this, we utilize a modified Fischer Indole Synthesis using 2-oxobutanoic acid. This guarantees the precise installation of the C3-ethyl group during the initial cyclization[5].
-
Methodology:
-
Condensation: React phenylhydrazine hydrochloride with 2-oxobutanoic acid in the presence of p-toluenesulfonic acid (PTSA)[5].
-
Cyclization: Heat the mixture under reflux. The PTSA acts as an acid catalyst to drive the [3,3]-sigmatropic rearrangement, selectively yielding the 3-ethylindole-2-carboxylate core[5].
-
Hydrolysis & Coupling: Perform alkaline hydrolysis of the ester, followed by amide coupling at the C2 position using DIPEA in DCM with appropriate amines to generate the final 5-substituted-3-ethylindole-2-carboxamides[5].
-
-
Self-Validation: Confirm regioselectivity via 1H NMR and 13C NMR; the absence of a C3 proton and the presence of a distinct ethyl triplet/quartet splitting pattern validates the structural integrity[3].
Protocol 2: ATP-Competitive Kinase Assay (EGFR & CDK2)
-
Causality: To unequivocally prove that the 3-ethyl group is interacting with the kinase hinge region, the assay must demonstrate competitive inhibition against ATP.
-
Methodology:
-
Enzyme Preparation: Incubate recombinant EGFR or CDK2/Cyclin E complex with the 3-ethylindole compound in a kinase buffer.
-
ATP Titration: Initiate the reaction by adding varying concentrations of ATP (e.g., 10 µM, 50 µM, 100 µM) alongside a fluorescently labeled peptide substrate.
-
Quantification: Measure the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Self-Validation: Calculate the IC50 at each ATP concentration. A linear rightward shift in the IC50 curve as ATP concentration increases mathematically validates that the 3-ethylindole is an ATP-competitive inhibitor[2].
Protocol 3: Cell Viability (MTT) Assay
-
Causality: Enzymatic inhibition must translate to phenotypic cellular responses. Testing across multiple cell lines ensures the scaffold's lipophilicity allows for adequate cellular penetration.
-
Methodology:
-
Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates and incubate for 24 hours.
-
Treatment: Expose cells to serial dilutions of the 3-ethylindole compounds (e.g., 5g , 5i , 5j ) for 72 hours[3].
-
Detection: Add MTT reagent; viable cells reduce MTT to purple formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm.
-
-
Self-Validation: Include Erlotinib and Dinaciclib as positive controls. If the dual-inhibitor (e.g., 5j ) shows a lower GI50 than Erlotinib in EGFR-resistant cell lines, it validates the polypharmacological advantage of the CDK2 co-inhibition[3].
References
-
A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. URL:[Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Advances (via National Library of Medicine / PMC). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of 3-Ethyl-2-methyl-1H-indole in Electrophilic Substitution: A Technical Guide
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, but its functionalization becomes a complex mechanistic puzzle when the primary reactive sites are sterically blocked. While unsubstituted indoles predictably undergo electrophilic aromatic substitution (EAS) at the C3 position, fully substituted derivatives like 3-ethyl-2-methyl-1H-indole challenge standard synthetic paradigms. This guide objectively compares the reactivity of 3-ethyl-2-methyl-1H-indole against its less substituted analogs, details the causality behind its unique reaction pathways, and provides self-validating experimental protocols for its functionalization.
Mechanistic Principles of Indole Electrophilic Substitution
Indoles act as ambient nucleophiles. The kinetic preference for electrophilic attack at the C3 position over the C2 position is dictated by the thermodynamic stability of the resulting Wheland intermediate. Attack at C3 generates an indoleninium cation where the positive charge is efficiently delocalized by the nitrogen lone pair without disrupting the benzenoid aromaticity 1. Conversely, attack at C2 forces the disruption of the benzene ring's 6π-electron system to achieve similar stabilization, making it an energetically unfavorable pathway [[1]]().
The 2,3-Disubstituted Conundrum
When both C2 and C3 are occupied, as in 3-ethyl-2-methyl-1H-indole, one might assume that the electrophile is forced to attack the benzene ring (C4–C7) or the N1 position. However, empirical data confirms that initial electrophilic attack still predominantly occurs at the sterically hindered C3 position 2, 3. This generates a high-energy 3,3-disubstituted 3H-indolium (indolenine) intermediate.
From this intermediate, the system must resolve its thermodynamic instability via two primary pathways:
-
Nucleophilic Trapping: If a suitable nucleophile is present, the indolenine is isolated as a stable 3,3-disubstituted product 4.
-
Plancher Rearrangement: Under acidic or thermal conditions, a 1,2-alkyl migration occurs to regenerate aromaticity. The migratory aptitude of an ethyl group is significantly higher than that of a methyl group (Et:Me ratio ≈ 14:1) 5.
Mechanistic divergence of electrophilic substitution in 2,3-disubstituted indoles.
Comparative Reactivity Matrix
To contextualize the performance of 3-ethyl-2-methyl-1H-indole, we must compare it against its structural analogs. The table below summarizes the quantitative and qualitative shifts in reactivity based on the substitution pattern.
| Substrate | Unoccupied Pyrrole Sites | Primary Attack Site | Major Reaction Pathway / Product | Relative Migratory Aptitude (C3 to C2) |
| Indole | C2, C3, N1 | C3 | Direct C3 substitution 1 | N/A |
| 2-Methylindole | C3, N1 | C3 | Direct C3 substitution 1 | N/A |
| 3-Methylindole | C2, N1 | C3 (Kinetic) | Indolenine formation → Plancher Rearrangement to C2 2 | Me = 1 5 |
| 2,3-Dimethylindole | N1 | C3 | Indolenine formation → Further methylation to 3H-indolium 6 | Me = 1 [[5]]() |
| 3-Ethyl-2-methyl-1H-indole | N1 | C3 | Stable 3,3-disubstituted indolenine trapping (e.g., Azidation) 4 | Et = 14 5 |
Key Takeaways from the Data
The reaction of 3-ethyl-2-methyl-1H-indole with tosyl azide yields the trapped indolenine (3-ethyl-2-methyl-3-p-tolylsulphonylamino-3H-indole) in good yield4, 7. In stark contrast, its regioisomer, 2-ethyl-3-methylindole, forms the analogous adduct in very poor yield [[4]](). This highlights how the steric bulk of the C3-ethyl group stabilizes the indolenine intermediate against rapid decomposition or rearrangement, making 3-ethyl-2-methyl-1H-indole a superior substrate for isolating 3,3-disubstituted architectures.
Validated Experimental Protocols
As application scientists, we rely on protocols that are robust and self-validating. Below are two methodologies that exploit the unique reactivity of 3-ethyl-2-methyl-1H-indole.
Protocol A: Electrophilic Azidation (Trapping the Indolenine)
Objective: Synthesis of 3-ethyl-2-methyl-3-p-tolylsulphonylamino-3H-indole.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-ethyl-2-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Electrophile Addition: Cool the reaction vessel to 0 °C. Add tosyl azide (1.2 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.
-
Quenching & Isolation: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient).
Causality & Self-Validation:
-
Why 0 °C? The initial electrophilic attack at C3 is highly exothermic. Controlling the temperature prevents unwanted polymerization or premature Plancher rearrangement of the indolenine intermediate.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot every 60 minutes. Quench in methanol and analyze via LC-MS. The reaction is deemed complete when the starting mass (m/z 159.2) is fully consumed.
-
Validation: The absence of the N-H stretch (~3400 cm⁻¹) in the FT-IR spectrum of the isolated product confirms the disruption of the indole N-H system and the successful formation of the 3H-indole (indolenine) core 4.
Experimental workflow for the electrophilic azidation of 3-ethyl-2-methyl-1H-indole.
Protocol B: Selective C3-Side Chain Oxidation
Objective: Synthesis of 3-acyl product from 3-ethyl-2-methyl-1H-indole.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-ethyl-2-methyl-1H-indole in a 9:1 mixture of THF and water.
-
Oxidation: Cool the solution to 0 °C. Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 eq) portion-wise to control the oxidative burst.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.
-
Workup: Filter the precipitated DDQH₂ by-product. Extract the filtrate with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Causality & Self-Validation:
-
Why aqueous THF? Water acts as the essential oxygen nucleophile to trap the transient carbocation formed at the C3-ethyl side chain after hydride abstraction by DDQ 8.
-
Validation: Monitor via TLC. The formation of the 3-acyl derivative is structurally confirmed by a distinct downfield shift of the C3 substituent protons in ¹H NMR and the appearance of a new carbonyl peak (~190 ppm) in ¹³C NMR 8.
References
-
Reactions of arenesulphonyl azides with some di- and tri-substituted indoles Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:4
-
A New Theory of Electrophilic Substitution in 3-Substituted Indoles Source: RSC Publishing URL:2
-
Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate Source: Scilit URL:3
-
Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:5
-
Reactions of Benzopyrrole, Chemistry tutorial Source: TutorsGlobe URL:1
-
Heterocyclic Chemistry Source: Banaras Hindu University (BHU) URL:6
-
Ring Expansion of Heterocyclic Ketene N,X-Acetals and 2-Alkylidenedihydroindoles with Methanesulphonyl Azide Source: ResearchGate URL:7
-
Total Synthesis of Pseudellone C Source: ResearchGate URL:8
Sources
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. A new theory of electrophilic substitution in 3-substituted indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate | Scilit [scilit.com]
- 4. Reactions of arenesulphonyl azides with some di- and tri-substituted indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Indoles
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of various substituted indoles. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of indole's electronic transitions and offers a practical, validated protocol for spectral acquisition. By examining the effects of different substituents on the indole chromophore, we aim to provide a foundational resource for the structural characterization, quantification, and analysis of indole-containing compounds.
Introduction: The Spectroscopic Significance of the Indole Ring
The indole ring system is a cornerstone of numerous biologically active molecules, most notably the amino acid tryptophan. Its unique electronic structure gives rise to a characteristic UV absorption profile, making UV-Vis spectroscopy an invaluable, non-destructive tool for its study. The absorption spectrum of indole is highly sensitive to its local environment and to substitutions on the ring system. Understanding these spectral shifts provides critical insights into molecular structure, protein conformation, and drug-target interactions.
Theoretical Background: Electronic Transitions in the Indole Chromophore
The UV absorption of indole is dominated by π→π* transitions within the aromatic system. The spectrum in the near-UV region (240-300 nm) is primarily composed of two overlapping electronic transitions: the ¹Lₐ and ¹Lₑ bands.[1][2]
-
The ¹Lₐ Band: This transition is typically broad, less structured, and more intense. It is highly sensitive to solvent polarity, exhibiting a significant bathochromic (red) shift in more polar environments.[1][3] This sensitivity makes it a useful probe for the local environment of tryptophan residues in proteins.
-
The ¹Lₑ Band: This transition is generally weaker and displays more distinct vibronic fine structure. It is less affected by solvent polarity compared to the ¹Lₐ band.[1]
The relative positions and intensities of these bands can be profoundly altered by the addition of substituents to the indole ring. The nature (electron-donating or electron-withdrawing) and position of these substituents dictate the extent and direction of the spectral shifts.[4][5]
Experimental Protocol for Acquiring UV-Vis Spectra
A reliable experimental protocol is paramount for obtaining accurate and reproducible data. The following step-by-step methodology is a self-validating system for the analysis of indole derivatives.
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a PerkinElmer Lambda 25 or a Jasco V-650, is recommended for this procedure.[4][6] Quartz cuvettes with a 1.0 cm path length are required for measurements in the UV range.[4]
Methodology:
-
Solvent Selection: Ethanol or methanol are excellent general-purpose solvents for many indole derivatives due to their UV transparency and ability to dissolve a wide range of compounds.[4][7] For non-polar derivatives, cyclohexane can be used.[5] It is crucial to use UV-grade solvents to minimize background absorbance.
-
Sample Preparation:
-
Prepare a stock solution of the indole derivative at a concentration of approximately 1 mM in the chosen solvent.
-
From the stock solution, prepare a working solution with a concentration that results in a maximum absorbance between 0.1 and 1.0.[8] A typical starting concentration is around 25 µM.[4]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path.
-
Perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the sample beam path.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Caption: Workflow for UV-Vis spectral acquisition of indole derivatives.
Comparative Analysis of Substituted Indoles
The UV-Vis spectrum of unsubstituted indole in a neutral solvent like ethanol or methanol serves as our baseline. It typically exhibits a strong absorption band around 270-280 nm, often with a shoulder at a longer wavelength.[9][10][11] The precise λmax and molar absorptivity are influenced by the electronic properties and position of substituents on the indole ring.
Effect of Substituent Nature and Position:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and hydroxyl (-OH) are considered electron-donating. When attached to the indole ring, they increase the electron density of the π-system. This reduces the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (shift to a longer wavelength).[12][13]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and acetyl (-COCH₃) are electron-withdrawing. These groups decrease the electron density of the π-system. This effect can lead to more complex spectral changes. Often, strong EWGs extend the conjugation and also cause a bathochromic shift .[4][5]
-
Positional Effects: The position of the substituent is critical. Studies have shown that substitution at the 4-position can have a particularly pronounced effect on the electronic transition, often leading to the most red-shifted spectra.[4]
Summary of Spectral Data:
The following table summarizes the approximate absorption maxima (λmax) for indole and several of its derivatives in alcohol-based solvents, illustrating the effects discussed.
| Compound | Substituent | Position | Type | Approx. λmax (nm) | Reference(s) |
| Indole | -H | - | Baseline | 270, 278, 288 | [9][10] |
| 3-Methylindole | -CH₃ | 3 | EDG | 281, 290 | [11][15] |
| 5-Methoxyindole | -OCH₃ | 5 | EDG | 293 | [3] |
| 3-Acetylindole | -COCH₃ | 3 | EWG | ~298 | [5] |
| 5-Nitroindole | -NO₂ | 5 | EWG | 322 | [14][16] |
| N-Acetyltryptophan | -CH₂CH(NHAc)COOH | 3 | EWG (amide) | ~280 | [17] |
Note: λmax values can vary slightly depending on the specific solvent and instrument calibration.
Practical Implications in Research and Development
The distinct spectral signatures of substituted indoles have significant practical applications:
-
Quantitative Analysis: Using the Beer-Lambert law, the concentration of an indole-containing compound can be accurately determined, which is fundamental in drug formulation and quality control.
-
Purity Assessment: The presence of impurities with different chromophores can be detected as unexpected peaks or shoulders in the UV-Vis spectrum.
-
Probing Molecular Interactions: Changes in the λmax of a tryptophan residue within a protein can indicate conformational changes or ligand binding events, providing insights into protein function and drug mechanisms of action.[2]
Conclusion
UV-Vis spectroscopy is a powerful and accessible technique for the characterization of indole and its derivatives. The absorption spectrum is a sensitive reporter of the electronic structure of the indole ring. By understanding how substituents modulate the underlying π→π* transitions, researchers can leverage these spectral shifts to gain valuable information about molecular identity, concentration, and local environment. The systematic approach outlined in this guide provides a robust framework for obtaining and interpreting the UV-Vis spectra of this important class of compounds.
References
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Gepshtein, R., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Photochemistry and Photobiology. Available at: [Link]
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Aaron, J. J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Croatica Chemica Acta. Available at: [Link]
- ResearchGate. (n.d.). UV spectra of UV-1 metabolite (A) [ max (nm): 204, 238]; 3MOI (B) [ max... ResearchGate. Available at: https://www.researchgate.net/figure/UV-spectra-of-UV-1-metabolite-A-max-nm-204-238-3MOI-B-max-nm-205-252-and_fig2_23193425
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Raman, R., & Adhikari, B. (2012). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. Available at: [Link]
-
Piel, I., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal. Available at: [Link]
-
Piel, I., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. Available at: [Link]
-
Andonovski, B. S. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Available at: [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of N-Acetyl-D-tryptophan. Available at: [Link]
-
Lu, J. W., et al. (2023). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]
-
Catalán, J., & Pérez, P. (2011). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics. Available at: [Link]
-
Guchhait, N., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances. Available at: [Link]
-
Guchhait, N., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. Available at: [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Skatole. PubChem. Available at: [Link]
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Brainly.com. (2024). What is the effect of electron-donating and withdrawing groups on the UV-Vis absorption spectra. Available at: [Link]
-
ResearchGate. (n.d.). Calculated UV-absorbance spectra for 3 methyl indol (3MI) and indole. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Indole. NIST WebBook. Available at: [Link]
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Maciejewska, D., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]
-
Jalviste, E., & Ohta, N. (2004). Stark absorption spectroscopy of indole and 3-methylindole. The Journal of Chemical Physics. Available at: [Link]
-
Lapinski, L., et al. (2017). Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations. The Journal of Physical Chemistry A. Available at: [Link]
-
IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available at: [Link]
-
NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST WebBook. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). UV absorption of Amino Acids. Available at: [Link]
-
Mondal, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of tryptophan in the presence of DNAE... ResearchGate. Available at: [Link]
-
Lin, S. W., & Sakmar, T. P. (1996). Specific tryptophan UV-absorbance changes are probes of the transition of rhodopsin to its active state. Biochemistry. Available at: [Link]
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Gelfand, C. A., et al. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole. Biochemistry. Available at: [Link]
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Yeast Metabolome Database. (n.d.). N-acetyl-D-tryptophan (YMDB00823). Available at: [Link]
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ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase. ResearchGate. Available at: [Link]
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- 17. Uv-Vis Spectrum of N-Acetyl-D-tryptophan | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal Procedures: 3-Ethyl-2-methyl-1H-indole
[1][2][3]
Executive Directive
Do not dispose of 3-ethyl-2-methyl-1H-indole down the drain or in municipal trash. This compound is an organic heterocycle classified as chemical waste. It requires high-temperature incineration at an approved hazardous waste facility. All disposal workflows must adhere to EPA Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 261) and local institutional Environmental Health & Safety (EHS) guidelines.
Chemical Identification & Hazard Profile
Before disposal, verify the chemical identity and associated hazards. While specific SDS data for this exact isomer may be limited, it shares the toxicological profile of the Alkyl Indole family (e.g., 2-Methylindole, 3-Methylindole).
Physicochemical Properties (Estimated)
| Property | Data / Estimate | Relevance to Disposal |
| Molecular Formula | Organic waste stream (High BTU) | |
| Molecular Weight | ~159.23 g/mol | N/A |
| Physical State | Solid (Crystalline/Powder) | Requires solid waste segregation |
| Solubility | Low in water; Soluble in organic solvents | Potential aquatic hazard; do not flush |
| Combustibility | Combustible | Classify as Ignitable Waste if in flammable solvent |
Hazard Classification (GHS Standard)
-
Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).
-
Environmental: Acute/Chronic Aquatic Toxicity (Category 2/3).
-
RCRA Status: Not P-listed or U-listed. Likely classified as Non-Regulated Chemical Waste unless mixed with listed solvents, but must be treated as Hazardous Waste due to aquatic toxicity and organic nature.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "3-ethyl-2-methyl-1H-indole (Solid)"
-
Hazard Checkbox: Toxic, Irritant.[1]
-
B. Liquid Waste (Solutions)
If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Dichloromethane):
-
Identify the Solvent: The solvent dictates the waste stream (Halogenated vs. Non-Halogenated).
-
Segregation:
-
Non-Halogenated: (e.g., Methanol, Acetone)
Red Can / Organic Waste. -
Halogenated: (e.g., DCM, Chloroform)
Separate Halogenated Waste container.[2]
-
-
Precipitation (Optional): If the concentration is high, consider rotary evaporation to recover the solid for solid waste disposal, reducing the volume of liquid hazardous waste.
C. Contaminated Debris[1][8]
-
Items: Gloves, weighing boats, paper towels.
-
Protocol: Double-bag in clear polyethylene bags (4 mil thickness). Label as "Debris contaminated with Alkyl Indoles."
-
Sharps: If needles/syringes were used, dispose of in a rigid red sharps container, regardless of chemical contamination.
Disposal Decision Logic (Visualization)
The following diagram illustrates the operational workflow for determining the correct waste stream.
Figure 1: Decision tree for segregating 3-ethyl-2-methyl-1H-indole waste based on physical state and solvent compatibility.
Emergency & Spill Procedures
In the event of a spill during the disposal process, follow the S.W.I.M. protocol:
-
Small Spill (< 5g/mL): Absorb liquids with vermiculite or sand. Sweep solids gently to avoid dust generation. Place in a sealed bag labeled "Spill Debris."
-
Decontamination: Clean surface with soap and water; collect rinsate as liquid waste.
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood if dust is generated.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6739, 3-Methylindole. Retrieved from [Link] (Used as toxicological analogue for alkyl indoles).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link].
Comprehensive Laboratory Safety and Operational Guide for 3-Ethyl-2-methyl-1H-indole
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-proven protocols for handling 3-ethyl-2-methyl-1H-indole . The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex alkaloids[1]. However, handling alkyl-substituted indoles requires strict adherence to safety protocols due to their irritant properties and potential for photo-oxidative degradation.
This guide synthesizes chemical hazard data, Personal Protective Equipment (PPE) architecture, and self-validating standard operating procedures (SOPs) to ensure operational excellence and safety.
Chemical Identity & Hazard Matrix
Before initiating any experimental workflow, it is critical to understand the physicochemical properties and baseline hazards of the target compound. 3-Ethyl-2-methyl-1H-indole acts as a respiratory and dermal irritant, necessitating targeted engineering controls[2].
Table 1: Quantitative Chemical Identity & GHS Hazard Profile
| Property / Attribute | Value / Classification | Source |
| Chemical Name | 3-Ethyl-2-methyl-1H-indole | 3[3] |
| CAS Number | 35246-18-5 | 3[3] |
| Molecular Formula | C₁₁H₁₃N | 3[3] |
| Molecular Weight | 159.23 g/mol | 3[3] |
| GHS Signal Word | Warning | 4[4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | 2[2] |
Personal Protective Equipment (PPE) Architecture
Safety in the laboratory is not merely about wearing protective gear; it is about understanding the causality behind each choice. The following PPE matrix is specifically engineered to mitigate the physicochemical risks of 3-ethyl-2-methyl-1H-indole.
Table 2: PPE Selection and Mechanistic Causality
| PPE Category | Specification | Mechanistic Causality (Why it is required) |
| Eye/Face | ANSI Z87.1 tight-fitting chemical safety goggles | Prevents ocular exposure to airborne crystalline particulates, which act as severe eye irritants (H319)[2]. |
| Hand | Nitrile gloves (minimum 0.11 mm thickness) | Indoles are highly lipophilic and can permeate the dermal layer. Nitrile provides a robust barrier against both the solid compound and the organic solvents (e.g., DMSO, Ethanol) required for its solvation. |
| Body | Flame-retardant laboratory coat (Nomex or 100% cotton) | Mitigates direct skin contact (H315) and prevents static discharge, which is critical when handling combustible organic powders near volatile solvents. |
| Respiratory | Class II Type A2 Fume Hood (Face velocity: 80-100 fpm) | Prevents the inhalation of fine dust. 3-Ethyl-2-methyl-1H-indole is classified as a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) agent, meaning it causes acute respiratory tract irritation (H335)[2]. |
Operational Workflow & Risk Mitigation Logic
The following diagram maps the logical progression of handling 3-ethyl-2-methyl-1H-indole, integrating experimental execution with immediate spill response contingencies.
Figure 1: Operational workflow for handling 3-ethyl-2-methyl-1H-indole and spill response logic.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 100 mM Stock Solution
Causality Context: Due to the lipophilic nature of the alkyl-substituted indole core, water is an ineffective solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is selected to ensure complete solvation without precipitation upon freeze-thaw cycles.
-
Environmental Setup: Ensure the chemical fume hood is operational. Don all PPE specified in Table 2.
-
Static Mitigation: Wipe the exterior of the reagent bottle and the metal weighing spatula with an anti-static wipe. Causality: Organic powders can aerosolize due to static repulsion, drastically increasing the risk of inhalation (H335).
-
Weighing: Using an analytical balance equipped with a draft shield, precisely weigh 15.92 mg of 3-ethyl-2-methyl-1H-indole[3]. Transfer the powder into a pre-tared, amber glass vial. Causality: The electron-rich indole ring is susceptible to photo-oxidation; amber glass prevents UV-mediated degradation.
-
Solvation: Add 1.0 mL of anhydrous DMSO to the vial.
-
Self-Validation: Cap the vial securely and vortex for 30 seconds. Visually inspect the solution against a dark background. The system is validated when the solution is optically clear, confirming the absence of undissolved micro-particulates.
-
Storage: Purge the vial's headspace with an inert gas (Nitrogen or Argon) to displace oxygen, seal with Parafilm, and store at -20°C.
Protocol B: Application in Fischer Indole Synthesis
Causality Context: 3-Ethyl-2-methyl-1H-indole and its derivatives are frequently synthesized or modified using the Fischer indole synthesis or cobalt-catalysed reductive C–H alkylation[5]. The following is a scalable protocol for indole cyclization[6].
-
Hydrazone Formation: In a round-bottom flask, dissolve the target phenylhydrazine hydrochloride and an equimolar amount of sodium acetate in an ethanol/water mixture. Add the corresponding ketone (e.g., 2-pentanone) and stir at room temperature for 1-2 hours to form the hydrazone intermediate[7].
-
Acid-Catalyzed Indolization: Add a strong Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid or zinc chloride)[6]. Causality: The acid protonates the hydrazone, driving the critical[3,3]-sigmatropic rearrangement that forms the indole core.
-
Thermal Control: Heat the mixture to 80-100°C with vigorous mechanical stirring. Causality: Mechanical stirring is mandatory to prevent localized overheating and thermal runaway during the exothermic cyclization[6].
-
Quenching & Isolation: Cool the reaction to room temperature and carefully pour it over crushed ice to safely dissipate the heat of neutralization. Adjust the pH to 7-8 using saturated sodium bicarbonate, extract with ethyl acetate, and dry over anhydrous sodium sulfate[6].
Spill Response and Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and respiratory distress.
Solid Spill (Powder):
-
Dust Suppression: Do NOT dry sweep the powder. Dry sweeping will aerosolize the STOT SE 3 particles. Instead, lightly mist the spill area with a compatible solvent (e.g., water containing a mild surfactant or isopropanol) to bind the dust.
-
Collection: Wipe up the moistened powder using absorbent laboratory pads.
-
Containment: Place all contaminated pads into a designated, sealable solid hazardous waste container.
Liquid Spill (Stock Solution or Reaction Mixture):
-
Absorption: Cover the liquid spill completely with an inert, non-combustible absorbent material such as vermiculite or clean sand.
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a hazardous waste bin.
-
Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution. Causality: The strong oxidative power of hypochlorite effectively degrades the electron-rich indole ring, neutralizing any residual active compound before final wipedown.
Waste Disposal: Dispose of all collected waste as Halogen-Free Organic Hazardous Waste (unless chlorinated derivatives were synthesized) in strict accordance with local EPA or institutional environmental health and safety (EHS) regulations. Never dispose of indole derivatives down the drain due to their potential for long-term aquatic toxicity.
References
-
AK Scientific. "35246-18-5 3-Ethyl-2-methyl-1H-indole". 3
-
ChemicalBook. "N-Acetylanthranilic acid (Properties & Hazards)". 4
-
BLD Pharm. "876716-49-3 | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde". 2
-
BenchChem. "Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole". 1
-
BenchChem. "An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole". 7
-
BenchChem. "Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole". 6
-
TIB. "Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen". 5
Sources
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- 2. 876716-49-3|5-Ethyl-2-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 35246-18-5 3-Ethyl-2-methyl-1H-indole AKSci 2582FK [aksci.com]
- 4. N-Acetylanthranilic acid | 89-52-1 [chemicalbook.com]
- 5. oa.tib.eu [oa.tib.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
